The discovery of the mammalian target of rapamycin (mTOR) signaling pathway revolutionized understanding of cellular growth, proliferation, and metabolism regulation. mTOR, a serine/threonine-specific protein kinase, belongs to the phosphatidylinositol-3 kinase (PI3K) related kinases (PIKKs) family and functions as a central regulator for cell proliferation, growth, and survival [1] [2]. The mTOR inhibitor everolimus represents one of several rapamycin analogs (rapalogs) developed to target this pathway with improved pharmacokinetic properties. Originally discovered as natural products with antifungal properties, rapamycin and its derivatives subsequently demonstrated potent immunosuppressive and anticancer activities, leading to their development as therapeutic agents for diverse conditions including organ transplantation, cancer, and coronary restenosis [2].
This compound (RAD001) is a synthetic, orally bioavailable analog of rapamycin specifically engineered with modified physicochemical properties to enhance absorption and metabolic stability [3]. As an mTOR inhibitor, this compound has received regulatory approval for use in renal cell carcinoma, breast cancer, neuroendocrine tumors, and as an immunosuppressant in organ transplantation, establishing it as a versatile therapeutic agent targeting fundamental cellular processes [1] [4] [2].
This compound is chemically characterized as the 40-O-(2-hydroxyethyl) derivative of sirolimus (rapamycin). This strategic structural modification at the C(40) position significantly alters its physicochemical properties and sterically modulates protein interactions [3].
mTOR functions through two distinct multi-protein complexes that regulate complementary cellular processes:
The following diagram illustrates the mTOR signaling pathway and this compound mechanism:
The mTOR signaling pathway and this compound inhibition mechanism.
This compound exerts its effects through a multi-stage mechanism:
The inhibition of mTOR signaling by this compound produces several critical cellular outcomes:
This compound demonstrates distinct pharmacokinetic properties that influence its clinical application:
Table 1: Comparative Pharmacokinetic Properties of this compound and Sirolimus
| Parameter | This compound | Sirolimus |
|---|---|---|
| Time to peak concentration (tmax) | 1–2 hours | ~2 hours |
| Time to steady state | ~4 days | ~6 days |
| Systemic bioavailability | 16% (rats)* | 10-15% (humans) |
| Elimination half-life | 28 ± 7 hours | 62 ± 16 hours |
| Metabolism | Hepatic (CYP3A4), hydroxylation at multiple sites | Hepatic (CYP3A4), predominant 39-O-demethylation |
| Excretion (feces) | ~80% | ~91% |
| Excretion (urine) | ~5% | ~2% |
| Dosing frequency | Twice daily | Once daily |
| Loading dose | Not recommended | Recommended |
*Absolute bioavailability in humans has not been determined due to lack of IV formulation [3].
Despite structural similarities, this compound exhibits several distinct pharmacodynamic properties:
Table 2: Pharmacodynamic Comparison of this compound and Sirolimus
| Characteristic | This compound | Sirolimus |
|---|---|---|
| FKBP12 binding affinity | ~3-fold weaker | Stronger binding |
| mTORC1 inhibition | Potent | Potent |
| mTORC2 inhibition | Significant at clinical concentrations | Limited |
| Effect on neuronal metabolism | Antagonizes CNI negative effects | Enhances CNI negative effects |
| Mitochondrial oxidation | Stimulates | Inhibits |
| Vascular inflammation | Greater reduction | Less reduction |
| Major metabolic reactions | Hydroxylation at C(11), C(12), C(14), C(46), C(25), C(24) | 39-O-demethylation |
Computational approaches provide powerful tools for studying this compound-mTOR interactions:
The following diagram illustrates the virtual screening workflow:
Computational workflow for virtual screening of mTOR inhibitors.
Molecular dynamics (MD) simulations provide insights into the stability and dynamics of this compound-mTOR complexes:
Cell-based assays provide functional validation of mTOR inhibition:
This compound has demonstrated significant efficacy in several cancer types:
Recent investigations have identified novel potential applications for this compound:
Everolimus (RAD001) represents a clinically significant mTOR inhibitor belonging to the rapalog class of targeted therapeutic agents. As a semi-synthetic derivative of sirolimus (rapamycin), this compound has gained substantial importance in oncology, transplantation medicine, and cardiology due to its potent immunosuppressive and antiproliferative properties. The compound features a stable 2-hydroxyethyl chain substitution at position C-40, which significantly enhances its bioavailability and tissue penetration compared to earlier rapalogs [1] [2]. The core mechanism of this compound centers on its unique interaction with the intracellular immunophilin FKBP-12, forming a complex that potently inhibits mTOR signaling—a central regulator of cell growth, proliferation, and survival.
The mTOR kinase exists in two distinct multiprotein complexes (mTORC1 and mTORC2) that integrate inputs from nutrient availability, growth factors, and cellular energy status to coordinate anabolic processes. mTORC1, which this compound preferentially inhibits, regulates key cellular functions including protein synthesis, lipid biogenesis, and autophagy through phosphorylation of downstream effectors such as S6K1 and 4E-BP1 [2] [3]. Dysregulation of the mTOR pathway occurs frequently in human malignancies, making it an attractive therapeutic target. The discovery that this compound binds FKBP-12 to form an inhibitory complex that specifically targets mTOR has opened new avenues for targeted cancer therapy and immunosuppression, with current FDA approvals encompassing renal cell carcinoma, HR+HER2- breast cancer, pancreatic neuroendocrine tumors, and transplant rejection prophylaxis [4] [2].
The molecular interaction between this compound and FKBP-12 represents a critical initial step in the mechanism of action. FKBP-12 (FK506-binding protein 12) is a cytoplasmic immunophilin with peptidyl-prolyl isomerase activity that functions as a regulatory protein for several intracellular processes. This compound binds with high affinity to FKBP-12 through formation of a composite surface that subsequently interacts with the FRB domain of mTOR. Structural analyses reveal that this interaction creates a steric blockade that prevents mTOR from phosphorylating its downstream substrates, effectively halting cell cycle progression from G1 to S phase [1] [2] [5].
The this compound-FKBP-12 complex exhibits exceptional specificity for mTOR, with an binding affinity in the low nanomolar range (IC~50~ of 1.6-2.4 nM in cell-free assays) [6]. This interaction does not affect the phosphatase activity of calcineurin, distinguishing this compound from tacrolimus and cyclosporine which operate through different immunophilin interactions [5]. The formation of this ternary complex disrupts the normal assembly and function of mTORC1, particularly impacting its ability to phosphorylate key substrates including S6K1 and 4E-BP1, which are essential for ribosomal biogenesis and cap-dependent translation initiation [3].
The inhibition of mTORC1 by the this compound-FKBP-12 complex initiates a cascade of molecular events that collectively suppress cell growth and proliferation:
Translation inhibition: Reduction in S6K1 phosphorylation diminishes ribosomal S6 protein phosphorylation, impairing translation of 5' oligopyrimidine tract mRNAs encoding components of the translational machinery [3]
Cell cycle arrest: Dephosphorylation of 4E-BP1 prevents release of eIF4E, inhibiting cap-dependent translation of growth-promoting mRNAs including cyclins D1 and D3, c-myc, and other G1-S phase transition regulators [3]
Metabolic reprogramming: mTORC1 inhibition alters cellular metabolism through modulation of HIF-1α and SREBP, reducing glycolytic flux and lipid synthesis in tumor cells [7] [8]
Autophagy induction: Release of the inhibitory effect of mTORC1 on ULK1 complex promotes autophagy, contributing to the compound's cytotoxic effects [2]
Table 1: Quantitative Binding Affinities of this compound and Related Compounds
| Compound | Target | Binding Affinity (IC~50~) | Cellular Activity |
|---|---|---|---|
| This compound | FKBP-12 | 1.6-2.4 nM [6] | mTORC1 inhibition at nanomolar concentrations |
| Ridaforolimus | FKBP-12 | 0.2 nM (HT-1080 cells) [6] | Similar mTOR inhibition profile to rapamycin |
| Sirolimus | FKBP-12 | Low nanomolar range [5] | Prototype mTOR inhibitor |
| Zotarolimus | FKBP-12 | 2.8 nM [6] | Primarily used in drug-eluting stents |
Visualization 1: Molecular mechanism of this compound-FKBP-12 complex formation and downstream mTORC1 inhibition. The this compound-FKBP-12 complex binds to mTORC1, preventing phosphorylation of downstream targets S6K1 and 4E-BP1, ultimately inhibiting translation and cell cycle progression.
Comprehensive biochemical analyses have quantified the binding parameters and functional consequences of this compound-FKBP-12 complex formation. The affinity of this compound for FKBP-12 places it among the most potent rapalogs, with slight modifications to the rapamycin structure optimizing its pharmaceutical properties while maintaining high target affinity [2] [6]. The table below summarizes key quantitative parameters associated with this compound binding and functional activity:
Table 2: Experimentally Determined Functional Parameters of this compound
| Parameter | Value | Experimental Context | Reference |
|---|---|---|---|
| FKBP-12 binding IC~50~ | 1.6-2.4 nM | Cell-free assay | [6] |
| Cellular growth inhibition IC~50~ | 0.5 μM | This compound-sensitive cancer cell lines | [9] |
| Met kinase inhibition IC~50~ | >10 μM | In vitro kinase assay | [9] |
| Tumor volume reduction | >50% | Xenograft models with combination therapy | [7] |
| 6-month PFS rate | 45% | Refractory osteosarcoma with sorafenib combination | [7] |
| Median PFS improvement | 4.1 to 10.6 months | BOLERO-2 trial (exemestane ± this compound) | [4] |
The functional consequences of this compound-FKBP-12 complex formation extend beyond direct mTOR inhibition. Research has revealed that this complex disrupts the interaction between FKBP-12 and Met receptor tyrosine kinase, identifying an additional mechanism contributing to this compound efficacy [9]. This disruption reduces Met phosphorylation independently of mTOR inhibition, demonstrating the multifaceted nature of this compound activity. Importantly, this compound does not directly inhibit Met kinase activity (IC~50~ >10 μM), but rather modulates Met signaling through protein-protein interaction interference [9].
Robust experimental methodologies have been developed to characterize this compound-FKBP-12 binding and its functional consequences:
Immunoprecipitation and Western Blotting: Co-immunoprecipitation of Met and FKBP-12 from this compound-treated and untreated cell lysates demonstrates that this compound treatment reduces FKBP-12 association with Met. Subsequent Western blotting with anti-FKBP-12 antibody quantifies this interaction, with statistical significance typically evaluated by Student's t-test [9]
Immunofluorescence Analysis: Visualization of intracellular localization and co-localization of Met and FKBP-12 in this compound-sensitive cells (e.g., 786-O renal carcinoma cells). This technique reveals partial co-localization in juxtamembrane regions under basal conditions that diminishes with this compound treatment [9]
In Vitro Kinase Assays: Assessment of direct kinase inhibition using purified Met tyrosine kinase domains (both wild-type and mutant variants). This compound shows no direct inhibition of Met kinase activity (IC~50~ >10 μM), while specific Met inhibitors like PHA665752 demonstrate potent inhibition (IC~50~ values ranging from 0.0185 to 7.92 μM depending on Met variant) [9]
Cell Proliferation/Survival Assays: Evaluation of this compound sensitivity across various cancer cell lines (renal, breast, lung). Sensitive cell lines typically show IC~50~ values ≤0.5 μM with statistically significant reduction in cell density (P<0.0001) [9] [3]
Advanced computational methods provide structural insights into the this compound-FKBP-12-mTOR interaction:
Molecular Docking Analysis: Prediction of FKBP-12 interaction with Met kinase domain N-lobe based on structural homology with TGFβI and Alk2 kinases, which share phylogenetic proximity with Met [9]
Molecular Dynamics Simulation: Assessment of stability and specific interactions within the FKBP-12/Met complex, confirming stable binding interfaces that are disrupted by this compound [9]
siRNA Silencing Experiments: Functional validation using siRNA targeting mTOR complex components (mTOR, Raptor, Rictor) confirms that this compound-mediated Met phosphorylation inhibition occurs independently of mTOR blockade [9]
Visualization 2: Experimental workflow for assessing this compound-FKBP-12 interactions. Methodologies span biochemical, cellular, and computational approaches to comprehensively characterize binding parameters and functional consequences.
The targeted inhibition achieved through this compound-FKBP-12 complex formation translates to significant clinical efficacy across multiple cancer types:
HR+HER2- Metastatic Breast Cancer: The BOLERO-2 trial demonstrated that this compound combined with exemestane significantly improved progression-free survival compared to exemestane alone (median PFS 10.6 vs. 4.1 months; HR 0.43, P<0.0001) in patients who had progressed on prior endocrine therapy [4]. This combination represents a cornerstone treatment in this setting.
Renal Cell Carcinoma: this compound extends progression-free survival in VEGF-refractory disease (4.9 vs. 1.9 months with placebo; P<0.001), leading to its approval as a standard second-line option [10].
Malignant Bone Tumors: Preclinical data indicates this compound synergizes with multiple agents (sorafenib, zoledronic acid, doxorubicin) achieving >50% tumor volume reduction and metastasis suppression in xenograft models [7].
The antitumor effects of this compound extend beyond direct cytostatic activity to include modulation of the tumor microenvironment. This compound demonstrates anti-angiogenic properties through reduction of VEGF production and exhibits bone-protective effects by inducing osteoclast apoptosis (62% increase, p<0.01) and improving bone microarchitecture in preclinical models [7].
The immunosuppressive properties of this compound, derived from its FKBP-12 binding and mTOR inhibition, have been leveraged in transplantation medicine:
T-cell Proliferation Inhibition: The this compound-FKBP-12 complex suppresses cytokine-driven T-cell proliferation by blocking IL-2-mediated signal transduction, preventing cell cycle progression from G1 to S phase without affecting calcineurin activity [5]
Regulatory T-cell Modulation: mTOR inhibition promotes expansion of immunosuppressive regulatory T cells (Tregs), which can be counteracted by combination with metronomic cyclophosphamide to enhance antitumor immunity [10]
Dendritic Cell Effects: this compound treatment enhances expression of inhibitory immune checkpoint molecules (CTLA-4, PD-L1, BTLA, VISTA, LAG-3) on monocyte-derived dendritic cells, promoting a tolerogenic phenotype that may benefit autoimmune disorder treatment [1]
Clinical efficacy of this compound is often limited by the development of resistance through multiple molecular mechanisms:
Met Activation: Aberrant Met activation sustains this compound resistance, with pharmacological Met inhibition or RNA silencing restoring sensitivity (P<0.01) in resistant models [9]
AKT/MAPK Pathway Reactivation: Compensatory activation of AKT and MAPK signaling pathways occurs through mTORC2-mediated or RTK-driven mechanisms, bypassing mTORC1 inhibition [8] [3]
Metabolic Reprogramming: Resistant cells demonstrate increased dependency on mitochondrial oxidative phosphorylation, creating a therapeutic vulnerability that can be targeted with mitochondrial inhibitors [8]
FKBP-12 Expression Alterations: Reduced FKBP-12 expression or mutations can diminish this compound efficacy by impairing formation of the inhibitory complex [2]
Innovative combination strategies have been developed to overcome resistance and enhance this compound efficacy:
Dual mTORC1/mTORC2 Inhibition: Agents like OSI-027 or RapaLink-1 (which combines rapamycin with an mTOR kinase inhibitor) provide more comprehensive mTOR pathway suppression [7] [2]
Met-Targeted Combinations: Co-treatment with Met inhibitors (PHA665752) in this compound-resistant xenograft models significantly reduces tumor growth and improves survival (combination vs control P=0.0005) [9]
Mitrial Metabolism Targeting: ONC201/TIC10, which inhibits oxidative phosphorylation and activates mitochondrial protease ClpP, demonstrates synergistic activity with this compound in resistant ER+ breast cancer models [8]
Immunotherapy Combinations: Metronomic cyclophosphamide counteracts this compound-induced Treg expansion, potentially enhancing antitumor immunity in renal cell carcinoma [10]
Table 3: Experimental Combinations to Overcome this compound Resistance
| Combination Agent | Mechanism | Experimental Context | Outcome |
|---|---|---|---|
| PHA665752 | Met inhibitor | This compound-resistant xenografts | Significant survival advantage (P=0.0005) [9] |
| ONC201/TIC10 | Mitochondrial metabolism inhibitor | ER+ breast cancer resistant cells | Synergistic growth inhibition in 2D/3D models [8] |
| Metronomic cyclophosphamide | Treg depletion | Metastatic RCC clinical trial | Aims to increase PFS at 4 months from 50% to 70% [10] |
| Sorafenib | Multi-kinase inhibitor | Refractory osteosarcoma | 45% 6-month PFS rate in phase II trials [7] |
The precise molecular interaction between this compound and FKBP-12 represents a paradigm for targeted therapy, demonstrating how small molecule-immunophilin complexes can achieve selective pathway inhibition with substantial clinical impact. Ongoing research continues to refine our understanding of this mechanism and explore new therapeutic applications. Future developments will likely focus on several key areas:
Novel Delivery Systems: Bone-targeted nanoparticle delivery approaches to improve intratumoral bioavailability, which currently remains low (<20% of plasma levels) in bone tumors [7]
Biomarker Development: Identification of predictive biomarkers for patient selection, including FKBP-12 expression levels, Met activation status, and mitochondrial function parameters [9] [8]
Next-Generation Inhibitors: Dual-target inhibitors such as RapaLink-1 that address resistance mechanisms through combined mTORC1 and mTORC2 inhibition [7] [2]
Dynamic Treatment Scheduling: Adaptive therapy approaches based on real-time monitoring of resistance development and tumor microenvironment evolution [10]
The distinct effects of mTORC1-selective versus dual mTORC1/2 inhibition have been demonstrated in various experimental models, particularly in studies of Adult T-cell Leukemia (ATL) and intervertebral disc disease.
Research on ATL cell lines revealed critical functional differences between everolimus and dual mTOR inhibitors [1].
| Compound | Type | Effect on Cell Proliferation | Effect on Apoptosis | Key Mechanistic Findings |
|---|---|---|---|---|
| This compound | mTORC1 inhibitor | Limited, cytostatic effect [1] | Did not induce apoptosis [1] | Inhibits phospho-S6K; does not inhibit phospho-Akt (Ser473) [1] |
| PP242 / AZD8055 | Dual mTORC1/2 inhibitor | Strongly inhibited [1] | Induced apoptosis [1] | Inhibits phospho-S6K and phospho-Akt (Ser473) [1] |
| AZD8055 (in vivo) | Dual mTORC1/2 inhibitor | More significant tumor growth inhibition vs. This compound [1] | - | Superior efficacy in ATL xenograft models [1] |
A study on human intervertebral disc cells reinforced that the protective effects of mTORC1 inhibitors like this compound depend on Akt activity and autophagy induction, a mechanism that dual mTOR inhibitors cannot replicate [2]. This demonstrates that the consequences of mTORC1 selectivity are consistent across different biological contexts.
To investigate mTOR inhibitor selectivity in a research setting, the following key methodologies can be employed.
This protocol is fundamental for confirming the molecular selectivity of inhibitors [1] [3].
These functional assays determine the cytostatic versus cytotoxic effects of the inhibitors [1] [3].
This flow cytometry-based protocol helps distinguish between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects [1].
The selectivity of this compound has been translated into clinical efficacy, particularly in hematological malignancies, providing proof-of-concept for mTORC1 targeting.
| Clinical Context | Study Design | Key Efficacy Findings | Reference to Mechanism |
|---|---|---|---|
| Relapsed T-cell Lymphoma (Phase II) | 16 patients, this compound 10 mg daily [5] | ORR: 44%; Median PFS: 4.1 months [5] | In vitro: this compound inhibited T-cell proliferation and phospho-S6 without Akt activation [5] |
| Relapsed Aggressive NHL (Phase II) | 77 patients, this compound 10 mg daily [3] | ORR: 30%; Median DR: 5.7 months [3] | Ex vivo: this compound inhibited phospho-S6 and 4E-BP1 in lymphoma cell lines [3] |
A key limitation of mTORC1-selective inhibition is the potential for Akt activation via the loss of a negative feedback loop from mTORC1 to PI3K/Akt, which may lead to drug resistance [1] [6]. This has spurred the development of two main strategies, illustrated in the diagram below.
Figure 2: Strategies to overcome feedback resistance from selective mTORC1 inhibition.
The core structural difference between everolimus and sirolimus is the addition of a 2-hydroxyethyl group at the C(40) oxygen position [1] [2] [3]. This alteration is summarized in the table below.
| Feature | Sirolimus (Rapamycin) | This compound (40-O-(2-hydroxyethyl) derivative) |
|---|---|---|
| Chemical Modification | Parent compound | C(40) -O-(2-hydroxyethyl) addition [1] |
| Key Physicochemical Result | Higher lipophilicity | Increased water solubility [4] [5] |
| FKBP-12 Binding Affinity | ~3-fold stronger binding [1] | ~3-fold weaker binding [1] |
This single change has several direct consequences:
Despite sharing the same core mechanism of mTOR inhibition, the structural difference leads to distinct biological effects.
The following diagram illustrates the shared and distinct pathways affected by sirolimus and this compound.
The key differential effects are:
The structural modification was successful in achieving improved pharmacokinetic properties, as detailed in the following table compiled from comparative data [1].
| Pharmacokinetic Parameter | Sirolimus | This compound |
|---|---|---|
| Systemic Bioavailability | ~14-15% (humans) [1] | Higher than sirolimus (rats: 16% vs 10%); human absolute bioavailability not determined [1] |
| Time to Peak Concentration (t~max~) | ~2 hours [1] | 1-2 hours [1] |
| Elimination Half-life | ~62 hours [1] | ~28 hours [1] |
| Time to Steady State | ~6 days [1] | ~4 days [1] |
| Dosing Frequency | Once daily [1] | Twice daily [1] |
| Loading Dose | Recommended [1] | Not recommended [1] |
| Major Metabolism | Extensive 39-O-demethylation [1] | Hydroxylation at multiple sites (C11, C12, etc.); minimal demethylation [1] |
| Intrinsic Clearance | Higher [1] | ~2.7-fold lower than sirolimus [1] |
The C40 hydroxyethyl group makes this compound a poorer substrate for intestinal efflux transporters like P-glycoprotein and significantly alters its interaction with cytochrome P450 (CYP) enzymes, particularly CYP3A4 [1] [5]. This results in a different metabolite profile and a slower rate of metabolism for this compound compared to sirolimus [1].
Key experimental findings on the SAR of this compound are derived from specific methodologies.
Objective: To compare the effects of sirolimus and this compound on cyclosporine-induced toxicity and study their tissue distribution [6].
Objective: To compare the potency of sirolimus and this compound on mTORC1 and mTORC2 signaling in human cells [1].
The 40-O-(2-hydroxyethyl) modification in this compound is a critical determinant of its clinical profile. It results in:
These differences underscore the importance of subtle structural changes in drug development and justify the clinical use of this compound in settings where sirolimus may be less optimal.
| Parameter | Value/Range | Conditions & Notes |
|---|---|---|
| Oral Bioavailability | ~14% [1] | Lower than sirolimus (20%) due to P-gp efflux [2] [1]. |
| Time to Cmax (Tmax) | 1 - 2 hours [2] [1] | Rapid absorption post oral dose. |
| Apparent Volume of Distribution (Vd) | 342 ± 107 L (Range: 128-589 L) [1] | Extensive tissue distribution. |
| Elimination Half-Life (t₁/₂) | 18 - 35 hours [1] | Allows for once-daily dosing. |
| Primary Metabolic Enzymes | CYP3A4, CYP3A5, CYP2C8 [2] | CYP3A4 is the major isoform. |
| Transport Protein | P-glycoprotein (P-gp) [2] [3] | Impacts absorption and distribution. |
| Route of Excretion | <10% excreted unchanged in urine [1] | Primarily metabolized; fecal excretion of metabolites. |
| Time to Steady-State | ~7 days [2] | With continuous once-daily dosing. |
| Therapeutic Trough Range (Transplant) | 3 - 8 ng/mL [4] | Varies by organ type, concomitant immunosuppression, and institutional protocol. |
| Effect of High-Fat Meal | Significantly reduces Cmax and AUC [1] | Should be taken consistently with or without food. |
This compound is predominantly metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system, with contributions from CYP3A5 and CYP2C8 [2]. It is also a substrate for the P-glycoprotein (P-gp) efflux pump in the intestine [2] [3]. This dual role makes it highly susceptible to pharmacokinetic drug-drug interactions.
The following diagram illustrates the key metabolic pathway and major sources of drug interactions for this compound.
This compound is metabolized by CYP3A4 and effluxed by P-gp. Inhibitors and inducers of these proteins significantly alter its plasma levels.
The pharmacokinetic profile of this compound necessitates therapeutic drug monitoring (TDM) in clinical practice, especially in transplantation.
This clinical study design demonstrates how to assess the impact of this compound on the metabolism of another CYP3A4 substrate [6].
This preclinical study protocol outlines the approach to investigate a natural product's effect on this compound pharmacokinetics and the underlying mechanism [8].
Recent research is focusing on overcoming challenges related to the non-selective inhibition of CYP enzymes.
Everolimus is an allosteric inhibitor that first binds to the intracellular protein FKBP-12 [1] [2]. This drug-protein complex then specifically binds to and inhibits the mTORC1 complex [3] [1]. mTORC1 is one of two multi-protein complexes containing the mTOR kinase, the other being mTORC2, which is largely insensitive to this compound [3] [4].
The following diagram illustrates the core mTOR signaling pathway and the specific point of this compound inhibition.
Diagram of mTORC1 signaling and this compound inhibition. The this compound-FKBP12 complex allosterically inhibits mTORC1, suppressing downstream anabolic processes.
The inhibition of downstream effectors by this compound is quantified using standard molecular biology techniques. The table below outlines key experimental methodologies.
| Experimental Goal | Commonly Used Assays | Key Readouts & Measurements |
|---|
| Confirm mTORC1 Inhibition | Western Blot / Immunoblotting [5] [6] | ↓ Phosphorylation of S6K1 (at Thr389) and its target, ribosomal protein S6. ↑ Non-phosphorylated (active) form of 4E-BP1 [3]. | | Assess Functional Cellular Response | Cell Viability Assay (e.g., CCK-8) [6] Colony Formation Assay [6] Flow Cytometry for Cell Cycle [6] | ↓ Cell viability (IC50 values). ↓ Colony-forming ability. G0/G1 phase cell cycle arrest [1]. | | Evaluate Phenotypic Consequences | Western Blotting [6] Gene Expression Analysis | ↓ Expression of proteins dependent on cap-dependent translation (e.g., Cyclin D1, c-MYC, HIF-1α) [3]. |
While this compound is a potent mTORC1 inhibitor, several research considerations are important:
Everolimus, as an mTOR inhibitor, primarily targets the mTOR complex 1 (mTORC1), leading to a cascade of molecular and cellular events that ultimately suppress T-cell proliferation.
The core mechanism can be visualized in the following signaling pathway:
Figure 1: this compound inhibits mTORC1, a key driver of T-cell proliferation and protein synthesis.
The molecular consequences of this inhibition are quantitatively demonstrated in experimental studies:
| Parameter Measured | Effect of this compound (vs. Untreated Control) | Experimental Context |
|---|---|---|
| mTORC1 Signaling | ||
| Phospho-p70S6K | Significant decrease [1] | Human Tregs, 5-day culture [1] |
| Phospho-4E-BP1 | Significant decrease [1] | Human Tregs, 5-day culture [1] |
| mTORC2 Signaling | ||
| Phospho-AKT (Ser473) | Increased by ~218% (less than RAPA's ~372%) [1] | Human Tregs, 5-day culture [1] |
| T-cell Proliferation (Lymphoproliferation) | Dose-dependent inhibition [2] | Human mixed lymphocyte reaction (MLR) [2] |
Beyond direct proliferation suppression, this compound differentially affects T-cell subsets by influencing autophagy and inflammatory pathways. It upregulates autophagy and alleviates inflammatory cytokines produced by multiple CD4+ T cell subsets, including Th17 cells (e.g., IL-17A, IL-17F). This effect is dependent on both autophagy and antioxidant (NRF2) signaling pathways [3].
A key immunoregulatory property of this compound is its favorable effect on regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.
Figure 2: this compound differentially inhibits conventional T-cells while preserving regulatory T-cells.
The following table summarizes key experimental findings on Tregs:
| Experimental Context | Effect of this compound on Tregs | Comparison with Other Drugs |
|---|---|---|
| Ex Vivo Expansion [1] | Expands functionally competent Tregs with similar efficacy to rapamycin. | EVR showed temporary slower growth vs. RAPA, but final expansion rates and suppressor function were similar [1]. |
| In Vitro MLR [2] | Significantly amplified newly generated total and natural Tregs at all concentrations tested. | Tacrolimus (TAC) inhibited Treg generation. Mycophenolic acid (MPA) and Sirolimus (SRL) did so only at therapeutic levels [2]. |
| Liver Transplant Patients [4] | Patients on EVR-based regimen had significantly higher Treg levels 6 months post-transplant. | Treg levels were significantly lower in patients on Tacrolimus (TAC)-based therapy [4]. |
| Metastatic Cancer Patients [5] | Induced a (non-significant) increase in the frequency of circulating Tregs. | The increase contributed to an overall immunosuppressive state alongside other immune changes [5]. |
For researchers aiming to investigate the effects of this compound on T-cells, here are detailed methodologies from the cited literature.
This protocol, based on the Treg-Mixed Lymphocyte Reaction (Treg-MLR), is used to assess the impact of this compound on allospecific T-cell responses and Treg generation [2].
Figure 3: Experimental workflow for in vitro T-cell suppression and proliferation assay.
Key Details [2]:
This method details the GMP-compliant expansion of human Tregs using this compound, relevant for adoptive cellular therapy [1].
Procedure [1]:
The PI3K/AKT/mTOR (PAM) signaling pathway represents a highly conserved signal transduction network in eukaryotic cells that plays a fundamental role in regulating critical cellular processes including cell survival, growth, proliferation, metabolism, and apoptosis [1]. This pathway has emerged as one of the most frequently dysregulated signaling cascades in human cancers, with alterations observed in approximately 50% of all tumors [1]. The pathway's central importance in oncogenesis is demonstrated by its involvement in treatment resistance across various cancer types, making it a compelling target for therapeutic intervention [1] [2].
The PAM pathway operates as a sophisticated intracellular signaling system that responds to extracellular stimuli such as growth factors, nutrients, and hormones [2]. In normal physiological conditions, this pathway is tightly regulated through multiple feedback mechanisms; however, in cancer, components of this pathway often undergo gain-of-function mutations or loss of regulatory control, leading to constitutive activation that drives tumor progression and survival [1] [3]. The complexity of this pathway is further enhanced by its extensive cross-talk with other signaling networks, including the Ras/MEK/ERK pathway, creating a robust signaling web that can adapt to therapeutic pressure [1].
The PI3K/AKT/mTOR pathway consists of several key components that form a coordinated signaling cascade:
Receptor Tyrosine Kinases (RTKs): Initiate signaling through autophosphorylation following growth factor binding (e.g., EGFR, HER2, VEGFR, PDGFR) [1]. Overactivation of these receptors is common in cancer.
PI3K (Class IA): A heterodimer consisting of a p85 regulatory subunit and a p110 catalytic subunit [1] [2]. Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3) [2].
PDK1 and AKT: PIP3 recruits PDK1 and AKT to the membrane. PDK1 phosphorylates AKT at Threonine 308, partially activating it [1]. Full activation typically requires phosphorylation at Serine 473 by mTORC2 [3].
mTOR Complexes: mTOR functions through two distinct complexes: mTORC1 (containing Raptor) regulates cell growth, protein synthesis, and autophagy, while mTORC2 (containing Rictor) controls cytoskeletal organization and fully activates AKT [2] [3].
PTEN: A critical tumor suppressor that dephosphorylates PIP3 back to PIP2, serving as the primary negative regulator of the pathway [1] [3]. Loss of PTEN function occurs frequently in cancers, leading to pathway hyperactivation.
The following diagram illustrates the core components and flow of the PI3K/AKT/mTOR signaling pathway:
Core PI3K/AKT/mTOR pathway signaling and regulation.
The PAM pathway is dysregulated in cancer through multiple mechanisms, as summarized in the table below:
Table 1: Common Dysregulations of the PI3K/AKT/mTOR Pathway in Cancer
| Component | Type of Alteration | Frequency in Cancer | Associated Cancers |
|---|---|---|---|
| PIK3CA | Activating mutations (E545K, H1047R) | ~30-40% of breast cancers [4] | Breast, colorectal, endometrial, gastric |
| PTEN | Loss of function mutations, deletion, epigenetic silencing | ~20-30% of various cancers [1] | Endometrial, prostate, glioblastoma, breast |
| AKT | Amplification, gain-of-function mutations | Varies by cancer type (~2-5%) [1] | Breast, ovarian, pancreatic |
| RTKs | Overexpression, amplification, activating mutations | Varies by specific receptor | Multiple solid tumors and hematologic malignancies |
| mTOR | Activating mutations | Less common [1] | Renal cell carcinoma, other solid tumors |
These dysregulations result in constitutive pathway activation that promotes tumor growth, survival, and therapeutic resistance. In breast cancer specifically, PIK3CA mutations are most prevalent in hormone receptor-positive (HR+), HER2-negative subtypes (up to 45%) [4]. The pathway also plays a crucial role in endocrine resistance in breast cancer, with hyperactivation conferring resistance to estrogen receptor-targeted therapies [2].
This compound (chemical formula: C53H83NO14) is an oral mTOR inhibitor that belongs to the class of rapamycin analogs known as "rapalogs" [5] [3]. It specifically targets the mTORC1 complex through a well-characterized mechanism:
FKBP-12 Binding: this compound first forms a complex with the intracellular immunophilin FK506-binding protein 12 (FKBP-12) [3] [6].
mTORC1 Inhibition: This drug-protein complex then binds with high affinity to the FKBP-12-rapamycin binding (FRB) domain of mTOR within mTORC1, allosterically inhibiting the kinase activity of this complex [3].
Downstream Effects: Inhibition of mTORC1 blocks phosphorylation of its key downstream effectors, S6K1 and 4E-BP1, leading to:
The following diagram illustrates this compound' specific mechanism of action within the PAM pathway:
This compound mechanism of action and downstream consequences on mTORC1 signaling.
This compound exerts multiple anti-tumor effects through mTORC1 inhibition:
Cell Cycle Arrest: this compound induces G1 phase cell cycle arrest by regulating cyclin-dependent kinases and their inhibitors [5].
Apoptosis Induction: Treatment promotes apoptosis through modulation of Bcl-2 family proteins, with demonstrated decreases in anti-apoptotic Bcl-2 and Bcl-w, and increases in pro-apoptotic caspase-3 and caspase-8 [5].
Reduced Invasion and Metastasis: this compound treatment significantly decreases cancer cell migration and invasion capabilities [5].
Metabolic Effects: The drug alters cellular metabolism by inhibiting hypoxia-inducible factor (HIF)-1α and reducing glucose metabolism [3].
A critical aspect of this compound mechanism is its induction of feedback loops. Inhibition of mTORC1 relieves negative feedback on upstream signaling, particularly through S6K1 to IRS-1 and PI3K, leading to compensatory AKT activation [7]. This feedback mechanism can limit the efficacy of this compound as a single agent and provides rationale for combination strategies with PI3K or AKT inhibitors to achieve more complete pathway suppression [7].
Table 2: Summary of this compound Efficacy in Preclinical Cancer Models
| Cancer Type | Model System | Dosage | Key Findings | Reference |
|---|---|---|---|---|
| Breast Cancer | MCF-7 and BT474 cell lines | 5 mg/ml | Significant inhibition of cell growth, migration, and invasion; Induction of apoptosis; Decreased Bcl-2, increased caspase-3/8 | [5] |
| Breast Cancer | MCF-7 bearing mouse model | 5 mg/kg | Marked inhibition of tumor growth; Decreased PI3K/AKT/mTOR signaling in tumor tissue | [5] |
| Uveal Melanoma | UM cell lines and PDX models | 1-100 nM (in vitro) | Synergistic effect with PI3K inhibitor GDC0941; Enhanced apoptosis; Relief of AKT feedback activation | [7] |
| Breast Cancer | Clinical trials (BOLERO-2) | 10 mg/day | PFS: 10.6 months vs. 4.1 months (exemestane alone) in HR+ advanced breast cancer | [2] |
| Renal Cell Carcinoma | Clinical practice | 10 mg/day | Standard care after VEGFr-TKI failure; Improved PFS in metastatic RCC | [6] |
The quantitative data demonstrate consistent anti-tumor activity across multiple model systems. In breast cancer models, this compound monotherapy significantly inhibited cancer cell viability, with one study showing approximately 50-60% reduction in cell growth at 5 mg/ml concentration in MCF-7 and BT474 cell lines [5]. The drug also markedly reduced tumor volume in xenograft models, with reported reductions of up to 70% compared to control groups [5].
The combination of this compound with other targeted agents has shown enhanced efficacy in preclinical models:
In uveal melanoma, the combination of this compound (RAD001) with the PI3K inhibitor GDC0941 demonstrated strong synergistic effects, with Excess over Bliss values ranging from 20-40% across multiple cell lines [7].
This combination resulted in significantly increased apoptosis compared to monotherapies, with approximately 3-5 fold increase in caspase-3/7 activity in synergistic models like Mel202 [7].
In breast cancer, the combination of this compound with exemestane in the BOLERO-2 trial resulted in a hazard ratio of 0.43 for progression-free survival compared to exemestane alone, representing a 57% reduction in risk of progression [2].
Cell Viability and Proliferation Assays:
Cell Counting Kit-8 (CCK-8) Assay: Seed cells (1×10³/well) in 96-well plates and treat with this compound (typical concentration range: 1-100 nM) for 48 hours. Add CCK-8 reagent 3 hours before endpoint. Measure absorbance at 450 nm using a microplate reader [5].
MTT Assay: Culture cells in 96-well plates and treat with this compound for 48 hours. Add 20 µl of MTT (5 mg/ml) and incubate for 4 hours. Measure optical density at 450 nm [5].
Apoptosis Analysis:
Migration and Invasion Assays:
Transwell Migration: Place 1×10⁴ this compound-treated cells in the upper chamber of transwell inserts. After 24-48 hours incubation, count migrated cells on the lower membrane surface using microscopy [5].
Matrigel Invasion: Coat transwell membranes with Matrigel basement membrane matrix. Seed 1×10⁴ this compound-treated cells in the upper chamber and count invaded cells after 24-48 hours [5].
Western Blot Analysis:
Xenograft Models:
Implant cancer cells (e.g., 1×10⁷ MCF-7 cells) subcutaneously into female Balb/c mice (6-8 weeks old) [5].
Initiate this compound treatment when tumors reach 5-8 mm in diameter (typically 5 days post-implantation) [5].
Administer this compound intravenously at 5 mg/kg or orally at 10 mg/kg depending on study design.
Measure tumor dimensions regularly and calculate volume using the formula: 0.52 × smallest diameter² × largest diameter [5].
Monitor body weight and signs of toxicity throughout the study.
Terminate study at predetermined endpoint (e.g., 50 days) for tissue collection and analysis.
Immunohistochemistry:
This compound has established clinical utility in specific breast cancer subtypes:
HR+/HER2- Advanced Breast Cancer: this compound is approved in combination with exemestane for postmenopausal women with HR+, HER2-negative advanced breast cancer after failure of nonsteroidal aromatase inhibitors [2]. The approval was based on the BOLERO-2 trial, which demonstrated a median progression-free survival of 10.6 months versus 4.1 months with exemestane alone [2].
Mechanism of Endocrine Resistance Reversal: The combination works by targeting a key mechanism of endocrine resistance. The PI3K/AKT/mTOR pathway hyperactivation can bypass estrogen dependence, and this compound restores sensitivity to endocrine therapy [2].
Biomarker Considerations: Responses to this compound appear enriched in tumors with specific molecular alterations:
Current research focuses on optimizing this compound use through rational combinations:
Vertical Pathway Inhibition: Combining this compound with PI3K inhibitors (e.g., GDC0941) or AKT inhibitors to overcome feedback activation and achieve more complete pathway suppression [7].
Horizontal Pathway Inhibition: Concurrent targeting of parallel pathways such as MEK inhibition or CDK4/6 inhibition to address compensatory resistance mechanisms [2] [7].
Immunotherapy Combinations: Emerging evidence suggests potential synergy between mTOR inhibition and immune checkpoint blockers through modulation of the tumor microenvironment [1].
Key mechanisms of resistance to this compound include:
This compound represents a clinically validated therapeutic agent that targets the central integration point of the PI3K/AKT/mTOR pathway. Its well-characterized mechanism of action through allosteric inhibition of mTORC1 produces multifaceted anti-tumor effects, including cell cycle arrest, apoptosis induction, and angiogenesis inhibition. The compelling efficacy in HR+ breast cancer models and patients has established this compound as an important component of combination therapy for overcoming endocrine resistance.
Future research directions include:
The following table summarizes the target trough concentrations ((C_0)) for everolimus in different transplantation contexts, as per the latest consensus [1] [2].
| Transplant Type | Therapeutic Trough Range ((C_0)) | Therapeutic Context |
|---|---|---|
| Kidney | 3–8 ng/mL | With reduced-dose Calcineurin Inhibitor (CNI) [1] [2]. |
| Kidney | 6–10 ng/mL | This compound monotherapy (without tacrolimus or cyclosporine) [2]. |
| Liver | ≥3 ng/mL | With reduced-dose concomitant therapy [2]. |
| Liver | 5–12 ng/mL | Monotherapy (without tacrolimus or cyclosporine) [2]. |
| Heart | ≥3 ng/mL | Target for reducing biopsy-proven acute rejection (BPAR) [3]. |
Robust analytical methods are critical for reliable TDM. The following table compares conventional and emerging microsampling techniques, with detailed specifications from a recent validation study [2].
| Parameter | Venous Whole Blood (Conventional) | Volumetric Absorptive Microsampling (VAMS, Mitra) | Quantitative Dried Blood Spot (qDBS, Capitainer) |
|---|---|---|---|
| Sample Matrix | Venous whole blood | Capillary blood | Capillary blood |
| Sample Volume | Conventional (e.g., several mL) | 10 µL | 10 µL |
| Calibration Range | 1.27–64.80 ng/mL | 0.50–60 ng/mL | 0.50–60 ng/mL |
| Sample Processing | Protein precipitation with ZnSO₄, MeOH, ACN | Extraction with pure methanol | Multi-step extraction with ACN, MgSO₄, CH₃COONa |
| Key Advantages | Established reference method | Minimally invasive; reduced hematocrit effect; suitable for remote sampling | Minimally invasive; fixed volume; suitable for remote sampling |
| Clinical Agreement | Reference method | Excellent agreement with venous WB | Excellent agreement with venous WB |
Here is a detailed workflow for a validated LC-MS/MS method applicable to whole blood and microsamples [2]:
This compound acts by inhibiting the mammalian target of rapamycin (mTOR), a key kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and survival [4] [5]. The following diagram illustrates this signaling pathway and drug mechanism.
This compound inhibits mTOR Complex 1 (mTORC1), blocking downstream signals for cell growth and angiogenesis. [4] [5]
The resistance to Everolimus, an mTORC1 inhibitor, is frequently driven by the aberrant activation of the Met receptor tyrosine kinase (RTK). The underlying mechanism involves a unique interaction between Met and the immunophilin FKBP12, which is the very same protein that this compound uses to form its inhibitory complex with mTORC1 [1] [2].
The diagram below illustrates this core mechanism and the experimental workflow for its validation.
Diagram 1: The core mechanism of FKBP12/Met complex disruption by this compound and the subsequent experimental workflow for validating Met's role in resistance.
The following tables summarize quantitative data and experimental findings that underpin the Met-mediated resistance mechanism.
Table 1: Key Biochemical and Cellular Findings Supporting Met-Mediated Resistance
| Experimental Approach | Key Finding | Significance / Quantitative Result |
|---|---|---|
| Co-immunoprecipitation (Co-IP) | Met and FKBP12 form a physical complex in sensitive cells [1] [2]. | This compound treatment reduces the amount of FKBP12 co-precipitated with Met. |
| Kinase Assay | This compound does not directly inhibit Met kinase activity [1] [2]. | IC50 for this compound against Met TK variants: >10 µM (compared to <100 nM for specific Met inhibitor PHA665752) [1] [2]. |
| Cell Viability Assay | Targeting Met overcomes resistance in vitro [1] [2]. | Pharmacological inhibition or RNA silencing of Met in resistant cells restored sensitivity (P < 0.01). |
| In Vivo Xenograft Study | Combination therapy is effective in resistant models [1] [2]. | This compound + Met inhibitor (PHA665752) significantly reduced tumor growth vs. control (P=0.0005). |
Table 2: Overview of Detailed Experimental Protocols
| Protocol | Detailed Methodology | Application / Outcome Measurement |
|---|---|---|
| Generating Resistant Cells | Expose this compound-sensitive human cancer cell lines (e.g., renal 786-O, breast MDA-MB-231) to step-wise increasing concentrations of this compound over 3-6 months [1] [3]. | Establish stably resistant clones for mechanistic studies. |
| Co-IP & Immunoblotting | Lyse cells. Immunoprecipitate Met protein using specific antibody. Blot with anti-FKBP12 antibody to detect interaction. For signaling, blot for p-Met (Tyr1234/1235), p-S6K (Thr389), total Met, and S6K [1] [2]. | Confirm Met-FKBP12 complex and its disruption. Monitor pathway activity. |
| In Vitro Kinase Assay | Use recombinant Met kinase domains (wild-type and mutants). Test compound inhibition with ATP concentration at 10 µM using a radiometric or luminescent assay [1] [4]. | Determine IC50 values and direct inhibitory activity of compounds. |
| In Vivo Efficacy Study | Inject this compound-resistant cells into immunocompromised mice (n=10/group). Treat with vehicle, this compound alone, Met inhibitor alone, or combination. Measure tumor volume twice weekly [1] [2]. | Assess the therapeutic potential of combination strategies to overcome resistance. |
Based on the elucidated mechanisms, several therapeutic strategies can be devised to overcome or prevent Met-mediated resistance.
This section provides a detailed, step-by-step protocol for key experiments, allowing for replication and further research.
Protocol 1: Generation of this compound-Resistant Cell Lines
Protocol 2: Co-Immunoprecipitation (Co-IP) of Met and FKBP12
This whitepaper outlines a validated mechanism of this compound resistance and provides a foundational toolkit for its investigation. The continuous characterization of resistant tumor profiles in the clinic remains essential for guiding the application of these combination strategies.
Everolimus, an oral mTORC1 inhibitor, demonstrates broad preclinical antitumor activity across diverse cancer types by targeting the hyperactivated PI3K/AKT/mTOR pathway, a common driver of tumorigenesis. The following table summarizes key preclinical findings from recent studies.
Table 1: Preclinical Activity of this compound Across Various Cancer Cell Lines
| Cancer Type | Model System | Key Findings | Proposed Mechanism | Citation |
|---|---|---|---|---|
| ER+ Breast Cancer | MCF7, T47D, CAMA-1 cell lines (sensitive & resistant); 2D & 3D assays | Combination with ONC201/TIC10 inhibited growth in this compound-resistant cells; effective in primary patient cells progressing on this compound. | ONC201/TIC10 inhibits OXPHOS and activates integrated stress response, targeting a resistance vulnerability. | [1] |
| Small-Cell Carcinoma of the Ovary (SCCOHT) | SCCOHT-CH-1, COV434 cell lines; in vivo xenografts | This compound monotherapy inhibits proliferation, induces cell cycle arrest, and accelerates apoptosis; synergizes with cisplatin. | SynergyFinder analysis (ZIP model) confirmed synergy; RNA-seq suggested autophagy regulation and apoptosis-related gene alterations. | [2] |
| Osteosarcoma | Preclinical xenograft models | Demonstrated >50% tumor volume reduction and metastasis suppression; synergistic with sorafenib, doxorubicin, bortezomib, and zoledronic acid. | Dual mTORC1/2 blockade, stress-apoptosis activation, osteoclastogenesis suppression, and tumor microenvironment remodeling. | [3] |
| ER-negative Breast Cancer | Five transgenic mouse models (MMTV-erbB2, C3(1)/SV40 TAg, p53-null, p53-mutant, BRCA1-mutant) | Significantly delayed mammary tumor formation; completely prevented tumors in some p53-mutant and C3(1)/SV40 TAg mice. | Reduced phosphorylation of S6 kinase and induced apoptosis of mammary tumor cells. | [4] |
| T-cell Lymphoma (TCL) | Six human TCL cell lines (SUDHL1, SR786, Karpas 299, SeAx, MyLa, HuT 78); phase II trial | Inhibited malignant T-cell proliferation in vitro; overall response rate of 44% in clinical trial patients. | Complete inhibition of phosphorylation of ribosomal S6 (mTORC1 target) without compensatory Akt activation (mTORC2 target). | [5] |
| EGFR-Inhibitor Resistant Cancers | GEO colon, PC3 prostate, MDA-MB-468 breast cancer cells (sensitive & resistant) | This compound active against EGFR-resistant lines; combination with gefitinib/cetuximab restored sensitivity and inhibited growth in vitro and in vivo. | Reduces expression of EGFR-related signaling effectors and VEGF production; inhibits proliferation and capillary tube formation in endothelial cells. | [6] |
The following sections detail the methodologies used in key experiments cited in the summary tables.
1. Generating this compound-Resistant Cell Lines This protocol, adapted from studies on ER+ Breast Cancer models, is a standard method for developing resistance in vitro [1].
2. 2D and 3D Co-culture Proliferation Assay This method is used to simultaneously evaluate drug efficacy on both sensitive and resistant cell populations, as employed in ER+ Breast Cancer research [1].
3. Synergy Determination using SynergyFinder This computational analysis, used in the SCCOHT study, quantifies the interaction between two drugs [2].
The following diagrams, generated with Graphviz, illustrate the core mechanisms and experimental workflows.
This diagram illustrates the PI3K/AKT/mTOR signaling pathway, the target of this compound, and key mechanisms of resistance that arise in cancer cells.
This flowchart outlines the standard experimental protocol for developing this compound-resistant cancer cell lines through long-term selective pressure.
The preclinical data underscores several critical considerations for future research and clinical translation. A primary challenge is overcoming therapeutic resistance, often driven by mTORC2-mediated activation of AKT or metabolic reprogramming leading to increased oxidative phosphorylation (OXPHOS) dependency [3] [1]. This suggests that combination therapies targeting these escape routes are essential.
Future strategies should focus on biomarker-driven patient selection and novel drug delivery systems. Promising approaches include:
This compound is an mTOR inhibitor used as an immunosuppressive agent in solid organ transplantation and in oncology [1] [2]. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability caused by metabolism via CYP3A4 and transport by P-glycoprotein, Therapeutic Drug Monitoring (TDM) is essential for optimizing efficacy and minimizing toxicity [1].
Traditional TDM relies on venous whole blood (WB) sampling. However, recent developments focus on volumetric microsampling techniques like Volumetric Absorptive Microsampling (VAMS) and quantitative Dried Blood Spot (qDBS). These methods offer minimal invasiveness, simplified logistics, and enable decentralized, patient-centered TDM, which is particularly beneficial for transplant recipients in remote areas [1].
The following protocol synthesizes methodologies from recent publications for determining this compound in whole blood and microsamples [1] [3] [4].
Different matrices require tailored extraction protocols to ensure optimal recovery and minimal matrix interference.
Whole Blood Extraction:
Mitra (VAMS) Extraction:
Capitainer (qDBS) Extraction:
The core analytical method is consistent across sample types, with specific conditions optimized for this compound.
Chromatography:
Mass Spectrometry (Tandem Mass Spectrometer):
The experimental workflow for sample processing and analysis is summarized below.
A robust LC-MS/MS method must be validated according to guidelines (e.g., EMA, IATDMCT). Key parameters for a validated this compound method are summarized below.
| Validation Parameter | Performance Data | Citation |
|---|
| Linearity Range | WB: 1.27–64.80 ng/mL VAMS/qDBS: 0.50–60.00 ng/mL | [1] | | Calibration Model | y = 0.6227x − 0.02702, weight 1/x, R² = 0.9996 (WB) | [1] | | Imprecision (CV) | Total CV: 5.7% - 19.1% (across range 3.3-34.2 ng/mL) | [3] | | Inaccuracy | Intra-/inter-day inaccuracy within ±15% for all QCs | [4] | | Internal Standard | D4-Everolimus (recommended) | [1] | | Hematocrit Effect | Found to be negligible for VAMS (Mitra) and qDBS (Capitainer) | [1] |
The primary objective of TDM is to individualize dose optimization. The trough concentration (C₀) is used as a surrogate for systemic exposure [1]. Therapeutic ranges vary based on the type of transplant and concomitant therapy.
| Transplant Type | Therapeutic Range (C₀, ng/mL) | Notes | | :--- | :--- | :--- | | Kidney | 3–8 ng/mL | With reduced-dose CNI (e.g., Tacrolimus) | [1] | | Kidney | 6–10 ng/mL | As monotherapy (without CNI) | [1] | | Liver | ≥3 ng/mL | With reduced-dose CNI | [1] | | Liver | 5–12 ng/mL | As monotherapy (without CNI) | [1] |
This compound exerts its effect by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a key regulator of cell growth, proliferation, survival, and angiogenesis [2] [5]. The diagram below illustrates the simplified mTOR pathway and the site of this compound action.
The protocols and data summarized here provide a foundation for implementing a robust LC-MS/MS method for this compound TDM. The move towards microsampling is well-supported by recent analytical and clinical validation studies, promising a more patient-friendly future for therapeutic drug monitoring.
Everolimus is a potent immunosuppressive agent belonging to the mammalian target of rapamycin (mTOR) inhibitor class, widely used in solid organ transplantation and oncology. With a narrow therapeutic index (typically 3-12 ng/mL in whole blood, depending on the transplant type and concomitant therapy) and significant interindividual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential for optimizing efficacy while minimizing toxicity [1] [2]. Liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for this compound quantification due to its superior specificity, sensitivity, and ability to distinguish this compound from its metabolites and structurally similar compounds like sirolimus [3] [4].
This document provides detailed application notes and a robust protocol for the quantification of this compound in human whole blood using HPLC-MS/MS. The method has been validated according to European Medicines Agency (EMA) guidelines and incorporates recent advancements in sample preparation, including volumetric microsampling techniques that support decentralized, patient-centered TDM [1].
The method involves the extraction of this compound from whole blood followed by separation using reversed-phase high-performance liquid chromatography and detection via tandem mass spectrometry using positive electrospray ionization in multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (D4-everolimus) is recommended to correct for analytical variability and matrix effects [1] [5].
Mass spectrometry parameters should be optimized for maximum sensitivity and specificity. The following transitions are recommended based on literature:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
|---|---|---|---|
| This compound | 975.5 | 908.5 | Quantification [6] |
| D4-Everolimus | 979.5 | 912.5 | Internal Standard [1] |
The ammonium adduct of this compound ([M+NH₄]⁺) is typically selected as the precursor ion for fragmentation, as it provides stable and intense signals in positive electrospray ionization mode [5].
Chromatographic conditions are critical for achieving optimal separation and minimizing matrix effects. A polar-modified C18 column (e.g., Kinetex Polar C18) is recommended, as it provides appropriate retention and peak shape for this compound, with a retention time of approximately 0.92 minutes under optimized conditions [1].
Mobile Phase:
A gradient elution program is employed to achieve efficient separation. The total run time can be optimized to as short as 2.8-3.5 minutes, enabling high-throughput analysis [6] [7].
Sample preparation is a critical step for reliable this compound quantification. The table below compares two main approaches: conventional protein precipitation and modern microsampling techniques.
Table 1: Comparison of Sample Preparation Methods for this compound Quantification
| Parameter | Conventional Protein Precipitation [1] | Volumetric Absorptive Microsampling (VAMS) [1] | Quantitative DBS (qDBS) [1] |
|---|---|---|---|
| Sample Volume | >50 μL | 10 μL | 10 μL |
| Extraction Method | Protein precipitation with ZnSO₄/MeOH/ACN mixture | Extraction with pure methanol | Rigorous extraction with MgSO₄/CH₃COONa and ACN |
| Key Advantage | Established, simple protocol | Minimal invasiveness, suitable for self-sampling | Reduced hematocrit effect vs. traditional DBS |
| Key Limitation | Requires venous phlebotomy | Relatively high risk of tip contamination/overload | More complex extraction due to matrix interferences |
| Hematocrit Effect | Not applicable | Negligible | Negligible |
The following workflow diagram illustrates the main procedural steps for each method:
Table 2: Optimal HPLC-MS/MS Instrument Conditions
| Parameter | Specification |
|---|---|
| HPLC System | Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Analytical Column | Kinetex Polar C18 (50 × 2.1 mm, 1.7 μm) or equivalent [1] |
| Column Temperature | 50°C |
| Mobile Phase A | 0.1% Formic Acid and 4 mM Ammonium Acetate in water [1] |
| Mobile Phase B | Methanol |
| Gradient Program | 0-0.5 min: 70% B 0.5-1.5 min: 70% → 95% B 1.5-2.0 min: 95% B 2.0-2.1 min: 95% → 70% B 2.1-3.0 min: 70% B (re-equilibration) | | Flow Rate | 0.6 mL/min [7] | | Injection Volume | 5-10 μL | | Mass Spectrometer | Triple quadrupole mass spectrometer with ESI source | | Ionization Mode | Positive electrospray ionization (ESI+) | | Ion Source Temp | 500°C | | Ion Spray Voltage | 5500 V | | MRM Transitions | this compound: 975.5 → 908.5 [6] D4-Everolimus: 979.5 → 912.5 |
According to EMA and IATDMCT guidelines, the method should undergo comprehensive validation. The following table summarizes typical validation parameters for a clinically applicable this compound assay:
Table 3: Method Validation Parameters and Performance Criteria
| Validation Parameter | Performance Criteria | Reported Data |
|---|
| Linearity Range | 1.27 – 64.80 ng/mL (whole blood) 0.50 – 60.00 ng/mL (VAMS/qDBS) [1] | R² > 0.999 [1] | | Accuracy | ±15% of nominal value | Within ±15% at LLOQ, ±12.5% at other levels [1] | | Precision | CV ≤15% (intra- and inter-day) | CV 3.1-8.6% [6] | | Lower Limit of Quantification (LLOQ) | Signal-to-noise >5, accuracy & precision ±20% | 1.0 ng/mL [6] | | Selectivity/Specificity | No interference from metabolites or endogenous compounds | No significant interference observed [1] | | Matrix Effects | Internal standard normalized matrix factor CV <15% | 98.6-105% [6] | | Recovery | Consistent and reproducible | 76.8-77.3% [6] | | Carryover | <20% of LLOQ | No significant carryover [1] | | Stability | Stable under storage and processing conditions | Established for freeze-thaw, benchtop, and processed sample stability [5] |
Therapeutic ranges for this compound vary depending on the transplant type and concomitant immunosuppressive therapy:
This compound extensively partitions into erythrocytes, with an approximate 85:15 distribution between erythrocytes and plasma [8]. While hematocrit variations significantly impact whole-blood pharmacokinetics (a decrease in hematocrit from 45% to 20% can reduce whole-blood exposure by approximately 50%), plasma pharmacokinetics and pharmacodynamics remain unaffected [8]. Microsampling devices like Mitra (VAMS) and Capitainer (qDBS) demonstrate negligible hematocrit effects, making them suitable for decentralized monitoring [1].
While HPLC-MS/MS is the preferred method for this compound quantification, immunoassays may be used when mass spectrometry is unavailable. However, significant positive biases have been reported with immunoassays due to cross-reactivity with metabolites [3] [4]. For example, the Architect sirolimus immunoassay shows 74-100% cross-reactivity with this compound, requiring mathematical correction (e.g., polynomial or linear equations) to estimate true this compound concentrations [2].
The HPLC-MS/MS method described herein provides a specific, sensitive, and robust approach for quantifying this compound in human whole blood. The protocol has been thoroughly validated according to regulatory guidelines and supports both conventional venous sampling and novel microsampling approaches. Implementation of this method in clinical laboratories will facilitate precise therapeutic drug monitoring of this compound, enabling personalized dosing optimization for transplant recipients and oncology patients.
This compound is a mammalian target of rapamycin (mTOR) inhibitor widely used as an immunosuppressive agent in solid organ transplantation (SOT) and in oncology for various tumor types. Due to its narrow therapeutic index and significant interindividual variability in pharmacokinetics, therapeutic drug monitoring (TDM) is essential for optimizing clinical outcomes. The recommended therapeutic trough concentration (C0) of this compound varies depending on the type of SOT: in kidney transplant recipients, the target range is 6-10 ng/mL when used as monotherapy or 3-8 ng/mL when combined with reduced doses of calcineurin inhibitors, while in liver transplant patients, the therapeutic range is 5-12 ng/mL without tacrolimus or cyclosporine or ≥3 ng/mL with reduced-dose concomitant therapy. [1] [2]
Volumetric Absorptive Microsampling (VAMS) has emerged as a patient-centric approach to blood collection that addresses several limitations of traditional venipuncture. VAMS devices consist of a hydrophilic polymer tip that absorbs a fixed volume of blood (typically 10-30 μL) via capillary action, eliminating hematocrit effects that plagued earlier dried blood spot (DBS) methods. This technology enables decentralized sampling, allowing patients to self-collect capillary blood samples at home and mail them to clinical laboratories for analysis, significantly improving accessibility for transplant recipients in remote areas. The Mitra device (Neoteryx, Torrance, CA, USA) is among the most widely used VAMS technologies, featuring a polymer tip embedded in a plastic handler that collects a precise 10 μL blood volume with RSD <5%. [1] [2]
The quantification of this compound requires a highly sensitive and selective liquid chromatography tandem mass spectrometry (LC-MS/MS) method to accurately measure concentrations within the narrow therapeutic range. The following configuration has been demonstrated to provide optimal performance for this compound quantification in VAMS samples. [3] [1]
Chromatography System:
Mass Spectrometry:
Extraction Procedure:
Critical Notes: Incubation at low temperatures (4°C) after extraction significantly improves extract clarity and LC-MS/MS signal quality. The entire preparation should be conducted in a controlled environment to prevent sample contamination. [1]
Protein Precipitation Protocol:
Critical Notes: The addition of methanol improves miscibility between aqueous and organic phases. The freezing step prior to centrifugation enhances analyte recovery, reduces matrix effects, and produces a clearer supernatant. [1]
The validation of VAMS methods for this compound quantification should follow EMA and IATDMCT guidelines with the following performance criteria and specifications. [1] [2]
Table 1: Method Validation Parameters and Performance Criteria for this compound Quantification using VAMS-LC-MS/MS
| Validation Parameter | Acceptance Criteria | VAMS Performance | Whole Blood Performance |
|---|---|---|---|
| Linearity Range | R² > 0.995 | 0.50–60 ng/mL | 1.27–64.80 ng/mL |
| Accuracy (%) | ±15% | 90–106% | Within 11.1% |
| Precision (CV%) | ≤15% | <7% | ≤14.6% |
| Selectivity | No interference | No significant interference from endogenous compounds | No significant interference |
| Matrix Effects (%) | Consistent | Comprehensive assessment required | Comprehensive assessment required |
| Recovery (%) | Consistent and high | Comparable to whole blood | Reference method |
| Stability | No significant degradation | 362 days at ambient temperature | According to guidelines |
| Incurred Sample Reanalysis | ±20% of original | Meets criteria | Meets criteria |
The validated VAMS method demonstrates excellent agreement with conventional venous blood sampling, supporting its application in clinical TDM of this compound. Key analytical and clinical comparative data are summarized below. [3] [1] [2]
Table 2: Comparative Analytical Performance of VAMS Devices for this compound Monitoring
| Performance Characteristic | Mitra (VAMS) | Capitainer (qDBS) | Traditional Venous Sampling |
|---|---|---|---|
| Sample Volume | 10 μL | 10 μL | 3–4 mL |
| Linearity (ng/mL) | 0.50–60 | 0.50–60 | 1.27–64.80 |
| Accuracy (%) | 90–106 | 90–106 | Reference |
| Precision (CV%) | <7 | <7 | <7 |
| Hematocrit Effect | Negligible | Negligible | Not applicable |
| Sample Stability | 362 days at ambient temperature | Similar to VAMS | Requires frozen storage |
| Patient Comfort | High (finger-prick) | High (finger-prick) | Low (venipuncture) |
| Suitable for Self-Sampling | Yes | Yes | No |
In a comprehensive clinical validation study involving 66 matched samples from 33 adult solid-organ transplant recipients, statistical analysis using Passing-Bablok regression and Bland-Altman plots showed excellent agreement between the microsampling methods and the venous reference. The mean relative differences between corrected microsamples and plasma samples were minimal (<3% for both MPA and MPAG), with less than 5% of paired samples falling outside the ±20% acceptance criteria. The hematocrit effects were tested both in laboratory conditions and on clinical samples and were found to be negligible, addressing a historical limitation of traditional dried blood spot methods. [1] [2]
When implementing VAMS for this compound TDM, several practical considerations ensure successful application:
Device Selection: The Mitra device enables collection of a single sample with visual control of sampling correctness but has a relatively high risk of sample contamination and tip overload. The Capitainer device collects two independent samples with lower contamination risk but may present analytical issues related to the presence of Patent Blue and adhesive components, and requires more blood to fill the channels. [1]
Sampling Technique: Proper sampling technique is critical for accurate results. The VAMS tip should be gently touched to the blood drop without squeezing the finger, as excessive pressure may alter blood composition. The tip should be completely saturated, indicated by a color change from white to uniform red. After sampling, devices should be dried horizontally for 2 hours at room temperature before storage with desiccant. [1]
High Background/Contamination: Implement rigorous cleaning protocols if background contamination is suspected. For trace analysis, pre-wetting VAMS sampler tips with methanol followed by sonication in 10% nitric acid and 5% hydrochloric acid has shown efficacy in reducing metal backgrounds. Always include device blanks in each analysis batch. [4]
Incomplete Extraction: If extraction efficiency is suboptimal, consider increasing sonication time to 20 minutes or adding a second extraction step. The use of cold methanol rather than room temperature methanol can improve recovery for some analytes. [1]
Matrix Effects: If matrix suppression or enhancement is observed, implement additional purification steps such as the addition of MgSO4 and sodium acetate followed by acetonitrile extraction, as used successfully with Capitainer devices. [1]
The following workflow diagram illustrates the complete VAMS-based this compound monitoring process from sample collection to clinical reporting:
Figure 1: VAMS-Based this compound Monitoring Workflow. This diagram illustrates the complete analytical process from sample collection through to clinical reporting.
Figure 2: VAMS Method Validation Framework. This diagram outlines the key validation parameters and performance characteristics required for implementing VAMS-based this compound monitoring.
Volumetric Absorptive Microsampling represents a significant advancement in therapeutic drug monitoring of this compound, offering a robust and patient-centric alternative to traditional venous sampling. The comprehensive validation data demonstrates that VAMS methods meet all regulatory requirements for bioanalytical methods while providing excellent correlation with conventional sampling approaches. The simplified logistics and capacity for self-sampling make this approach particularly valuable for managing transplant recipients in remote areas or when frequent monitoring is required. As decentralized healthcare models continue to evolve, VAMS technology is poised to play an increasingly important role in optimizing this compound therapy through personalized drug exposure assessment.
This compound is a macrocyclic lactone immunosuppressant that inhibits the mammalian target of rapamycin (mTOR), widely used in solid organ transplantation and oncology. As a semi-synthetic derivative of sirolimus, this compound exhibits narrow therapeutic index with significant interindividual pharmacokinetic variability, necessitating precise therapeutic drug monitoring (TDM) to optimize efficacy while minimizing toxicity. The drug undergoes extensive metabolism primarily via CYP3A4 enzymes and demonstrates high intracellular partitioning into red blood cells, making whole blood the preferred matrix for accurate quantification. Recommended therapeutic trough concentrations vary based on transplant type and concomitant therapy, typically ranging from 3-12 ng/mL in solid organ transplant recipients [1].
The critical importance of TDM for this compound stems from its concentration-dependent efficacy and toxicity profile. Subtherapeutic levels increase the risk of transplant rejection, while supratherapeutic concentrations elevate the likelihood of adverse effects including thrombocytopenia, hyperlipidemia, and proteinuria. Recent approaches to TDM have emphasized patient-centric methodologies incorporating microsampling techniques that enable decentralized monitoring while maintaining analytical reliability [1]. This document provides comprehensive protocols for this compound extraction using protein precipitation, detailed validation parameters, and advanced analytical approaches to support researchers and clinical laboratories in implementing robust this compound monitoring programs.
The protein precipitation protocol follows a optimized sequence to ensure high recovery and minimal matrix effects:
Table 1: Critical Parameters for Protein Precipitation Protocol
| Parameter | Specification | Purpose |
|---|---|---|
| Sample Volume | 100 μL whole blood | Consistent matrix volume |
| Precipitation Solution | Zinc sulfate:MeOH:ACN (1:2:7) | Optimal protein precipitation |
| Precipitation Temperature | -20°C | Enhanced protein precipitation |
| Centrifugation Conditions | 13,000 × g, 10 min, 4°C | Complete pellet formation |
| Supernatant Volume | 100 μL | Consistent injection volume |
The addition of methanol to the precipitation solution improves miscibility between aqueous and organic phases, while the cold incubation step enhances extract clarity and LC-MS/MS signal quality. For instruments requiring larger injection volumes, the supernatant can be evaporated under nitrogen and reconstituted in a smaller volume of mobile phase to enhance sensitivity. The use of stable isotope-labeled internal standard (D4-everolimus) corrects for variability in extraction efficiency and matrix effects, with studies showing significantly lower interference (1.76 ± 0.21%) compared to 13C,D2-EVE (16.37 ± 2.58%) [1].
Liquid Chromatography Conditions:
The buffered mobile phases with formic acid and ammonium acetate in combination with gradient mode ensure appropriate peak shape and reproducible retention times. The polar-modified C18 column facilitates specific retention of this compound while effectively separating it from potentially interfering matrix components.
Mass Spectrometry Conditions:
Table 2: MRM Transitions for this compound and Internal Standard
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|---|
| This compound | 975.6 | 908.5 | 100 | 100 | 25 |
| This compound | 975.6 | 349.3 | 100 | 100 | 40 |
| D4-Everolimus (IS) | 979.6 | 912.5 | 100 | 100 | 25 |
The first transition for each compound serves as the quantifier, while the second functions as a qualifier to ensure specificity. The ammonium adduct formation [M+NH₄]⁺ is typically observed in positive electrospray ionization, providing stable ionization efficiency [2].
Comprehensive validation of the this compound protein precipitation method following EMA and IATDMCT guidelines demonstrates robust performance across key parameters:
Table 3: Method Validation Summary for this compound Protein Precipitation
| Validation Parameter | Performance Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 1.27-64.80 ng/mL (whole blood) | R² > 0.995 |
| Lower Limit of Quantification | 0.5 μg/L (0.5 ng/mL) | Accuracy 80-120%, CV < 20% |
| Accuracy | 94.3-106.7% | Within ±15% of nominal value |
| Precision (Intra-day) | CV 3.2-7.8% | CV < 15% |
| Precision (Inter-day) | CV 5.1-9.3% | CV < 15% |
| Recovery | 92-108% | Consistent and reproducible |
| Matrix Effects | 88-105% | No significant suppression/enhancement |
| Carryover | <0.05% | <20% of LLOQ |
| Stability | 7 days ambient, 14 days refrigerated, 14 days frozen | Within ±15% of nominal value |
The method demonstrates excellent specificity with no significant interference observed from endogenous compounds or commonly co-administered immunosuppressants. Selectivity was confirmed by analyzing six independent sources of blank whole blood, with response in blank samples <20% of the lower limit of quantification (LLOQ) for this compound and <5% for the internal standard. The use of two MRM transitions per compound provides an additional layer of specificity, with the primary transition used for quantification and the secondary transition serving as a qualifier with predetermined ion ratio tolerances [1] [3].
This compound stability in whole blood and processed samples was thoroughly evaluated under various conditions:
Stability evaluation confirmed that this compound remains stable under routine laboratory handling and storage conditions, ensuring reliable quantification in clinical samples [3].
Recent advancements in patient-centric sampling have introduced volumetric microsampling techniques that offer simplified logistics and potential for home-based monitoring:
These microsampling approaches demonstrate excellent correlation with venous whole blood methods, with Passing-Bablok regression and Bland-Altman analyses showing negligible bias. The minimal sample volumes required (10-30 μL) make these techniques particularly valuable for pediatric patients or those in remote locations with limited access to transplant centers [1].
Fully automated systems such as the DBS-MS 500 (CAMAG) enable direct coupling of dried blood spot extraction to LC-MS/MS analysis, significantly reducing hands-on time while improving reproducibility. These systems incorporate robotic handling of sampling cards, integrated internal standard application via spraying, and direct elution into the analytical system. For this compound analysis in clinical laboratories with high sample throughput, automation provides:
However, these systems require careful optimization of extraction solvents to avoid introducing excessive matrix components into the LC-MS/MS system while maintaining adequate recovery [4].
The validated protein precipitation method supports diverse clinical applications including:
The method's robustness enables reliable quantification across the therapeutic range, with sufficient sensitivity to detect subtherapeutic levels that may compromise efficacy [1] [2].
Diagram 1: this compound extraction and analysis workflow. Solid arrows represent the primary protein precipitation protocol, while dashed red arrows indicate alternative microsampling approaches.
The protein precipitation protocol described herein provides a robust, reliable, and validated method for this compound extraction from whole blood specimens. When coupled with LC-MS/MS analysis, this approach delivers the specificity, sensitivity, and precision required for clinical TDM and research applications. The method's performance characteristics align with regulatory guidelines, supporting its implementation in clinical laboratories serving transplant centers.
Recent methodological advances including microsampling techniques and automated extraction platforms present opportunities to enhance patient convenience and laboratory efficiency while maintaining analytical quality. These developments align with evolving paradigms in personalized medicine, enabling more frequent monitoring and individualized dosing regimens for patients receiving this compound therapy.
Everolimus is an immunosuppressive and antiproliferative drug that inhibits the mammalian target of rapamycin (mTOR). It is used in organ transplantation and oncology. Due to its narrow therapeutic window and significant pharmacokinetic variability, Therapeutic Drug Monitoring (TDM) is essential for its safe and effective use [1] [2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this compound quantification due to its high sensitivity, specificity, and ability to handle complex matrices like whole blood [1] [3]. This document provides detailed application notes and protocols for the precise quantification of this compound using Multiple Reaction Monitoring (MRM).
The foundation of a specific LC-MS/MS method is the selection of appropriate MRM transitions. The table below summarizes the key parameters reported in the literature for this compound and its internal standards.
Table 1: Optimized MRM Transitions for this compound and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |
|---|---|---|---|---|
| This compound | 975.5 | 908.5 | Ascomycin | [4] |
| This compound | 975.6 | 908.4 | Not Specified | [3] |
| D4-Everolimus (IS) | (See Note 1) | (See Note 1) | N/A | [1] |
| SDZ RAD 223-756 (IS) | 989.8 | 922.8 | N/A | [4] |
| Ascomycin (IS) | 809.5 | 756.5 | N/A | [4] |
Notes:
[M+NH₄]⁺ of this compound.Robust sample preparation is critical. Below are protocols for different sample matrices.
Protocol 1: Protein Precipitation for Whole Blood (WB) This is a common method for processing venous whole blood samples [1].
Protocol 2: Extraction for Volumetric Absorptive Microsampling (VAMS) This protocol is for patient-centric microsampling devices like Mitra tips.
Protocol 3: Extraction for Quantitative Dried Blood Spots (qDBS) This method is for devices like Capitainer and requires a more rigorous clean-up.
Table 2: Typical LC Conditions for this compound Separation
| Parameter | Specification | Reference |
|---|---|---|
| Analytical Column | Polar-modified C18 (e.g., Kinetex Polar C18) | [1] |
| Mobile Phase A | Water with 0.1% Formic Acid and 4 mM Ammonium Acetate | [1] |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 4 mM Ammonium Acetate | [1] |
| Gradient Program | High organic starting condition (e.g., 90% B), increasing to 100% B | [1] |
| Flow Rate | 0.6 - 0.8 mL/min | [4] [3] |
| Run Time | 2.8 - 3.5 minutes | [4] [3] |
| Injection Volume | 5 - 20 µL | (Typical for LC-MS/MS) |
A method must be validated according to guidelines (e.g., EMA). Key parameters for a validated this compound method are summarized below.
Table 3: Typical Validation Results for an this compound LC-MS/MS Assay
| Validation Parameter | Performance Data | Reference |
|---|---|---|
| Linear Range | 1.22 - 75 µg/L (ng/mL) | [5] [3] |
| Intra-assay Precision | Coefficient of Variation (CV) ≤ 10.7% | [5] |
| Inter-assay Precision | CV ≤ 10.7% | [5] |
| Intra-assay Accuracy | Relative Error (RE) ≤ ±4.4% | [5] |
| Carryover | Not Significant | [1] |
| Matrix Effect | Minimal/Well-controlled with SIL-IS | [1] [4] |
| Analytical Recovery | >76% | [4] |
| Stability in DBS | Stable for at least 80 days at 2-8°C | [5] |
The following diagram illustrates the mechanistic pathway of this compound and the analytical workflow for its quantification.
The LC-MS/MS methods detailed here provide robust, sensitive, and specific protocols for the quantification of this compound in various blood matrices. The adoption of volumetric microsampling techniques facilitates decentralized TDM, enabling patient-centric care. Adherence to the described MRM transitions, chromatographic conditions, and sample preparation protocols will ensure reliable analytical performance for clinical and research applications.
Therapeutic drug monitoring (TDM) of this compound is essential for optimal patient outcomes in both transplant medicine and oncology due to its narrow therapeutic window and significant pharmacokinetic variability. This compound, a mammalian target of rapamycin (mTOR) inhibitor, demonstrates substantial interindividual differences in bioavailability and metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4 and P-glycoprotein transport activity. Without appropriate TDM, patients face risks of both subtherapeutic exposure (potentially leading to organ rejection in transplant patients or reduced efficacy in oncology) and supratherapeutic exposure (increasing the likelihood of adverse effects). The established therapeutic ranges for this compound are precise: in kidney transplant recipients, target trough concentrations range from 3-8 ng/mL when combined with reduced-dose calcineurin inhibitors, while liver transplant patients require 5-12 ng/mL without concomitant tacrolimus or cyclosporine [1].
The evolution of analytical methods for this compound quantification has progressed significantly over the past decade, with chromatographic techniques increasingly demonstrating advantages over traditional immunoassay approaches. Current methodological comparisons reveal important differences in analytical performance, sensitivity, and specificity that directly impact clinical decision-making. Immunoassay methods, particularly the fluorescence polarization immunoassay (FPIA), have shown concerning bias exceeding 30% in some studies when compared to reference methods [2]. This analytical inaccuracy has driven widespread adoption of liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard for this compound TDM in modern clinical laboratories, though properly validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methods remain viable alternatives for facilities without access to mass spectrometry instrumentation [3].
Evaluation of the three primary analytical platforms for this compound quantification reveals significant differences in their performance characteristics and operational considerations. LC-MS/MS methodology demonstrates superior analytical performance with intra- and inter-day imprecision and inaccuracy values ≤12.2% across a broad calibration range (1.5-40 μg/L), confirming its status as the reference method for this compound TDM [2]. The HPLC-UV technique offers respectable performance with linearity (r²=0.999) across 25-150 μg/mL and relative standard deviation values <2.0% for key validation parameters, making it a reasonable alternative when mass spectrometry is unavailable [3]. In contrast, immunoassay methods, particularly the FPIA platform, demonstrate concerning analytical limitations with >30% bias observed in this compound concentrations measured in pooled patient samples compared to spiked drug-free whole blood [2].
Table 1: Comprehensive Comparison of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS | HPLC-UV | Immunoassay (FPIA) |
|---|---|---|---|
| Calibration Range | 1.5-40 μg/L [2] | 25-150 μg/mL [3] | Manufacturer dependent |
| Limit of Quantification | 1.27 ng/mL [1] | 0.109 μg/mL [3] | Higher than chromatographic methods |
| Intra-day Precision (% RSD) | ≤12.2% [2] | <2.0% [3] | Variable, instrument dependent |
| Inter-day Precision (% RSD) | ≤12.2% [2] | <2.0% [3] | Variable, instrument dependent |
| Analytical Time/Sample | ~2 minutes [1] | ~3 minutes [3] | Typically <5 minutes |
| Specificity | High [4] | High [3] | Subject to cross-reactivity |
| Sample Volume | 100 μL [2] | Variable | Typically 50-100 μL |
| Sample Preparation | Solid-phase extraction or protein precipitation [2] [1] | Protein precipitation [3] | Minimal preparation |
| Key Limitations | High equipment cost, technical expertise | Less sensitive than MS, longer run times | Significant bias (>30%) [2] |
The specificity of analytical methods represents a critical differentiator in this compound TDM. Chromatographic methods provide separation of this compound from potentially interfering metabolites, whereas immunoassays are susceptible to cross-reactivity with structurally similar compounds that can compromise result accuracy. This distinction is particularly important in special populations such as patients with renal or hepatic impairment, where metabolite accumulation may occur. Recent advancements in microsampling techniques coupled with LC-MS/MS analysis have further expanded the capabilities of this compound monitoring, enabling decentralized TDM through volumetric absorptive microsampling (VAMS) and quantitative dried blood spot (qDBS) collection methods that maintain analytical performance comparable to conventional venipuncture (Passing-Bablok regression and Bland-Altman plots showing excellent agreement) [1].
This validated protocol describes the simultaneous quantification of this compound in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs stable isotope-labeled internal standard (D4-everolimus) to correct for extraction and ionization variability, ensuring precise and accurate results across the calibration range of 1.27-64.80 ng/mL [1]. The protocol is suitable for clinical TDM applications in transplant recipients and oncology patients, with performance characteristics meeting EMA and IATDMCT guidelines for bioanalytical method validation [1].
Table 2: LC-MS/MS Operating Conditions for this compound Quantification
| Parameter | Setting |
|---|---|
| Column Temperature | 45°C [2] |
| Flow Rate | 200 μL/min [2] or optimized for adequate separation |
| Injection Volume | 5-10 μL |
| Gradient Program | Linear gradient from 70% B to 95% B over 2.5 minutes |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| MRM Transitions | This compound: 975.6→908.5 (quantifier); 975.6→926.5 (qualifier) [1] |
| MRM Transitions | D4-Everolimus: 979.6→912.5 (quantifier) |
The LC-MS/MS method should demonstrate:
The following diagram illustrates the complete LC-MS/MS workflow for this compound quantification:
This stability-indicating HPLC-UV method provides an alternative approach for this compound quantification in pharmaceutical formulations and biological samples when mass spectrometry is unavailable. The method utilizes reversed-phase chromatography with ultraviolet detection at 280 nm, demonstrating linearity (r²=0.999) across 25-150 μg/mL with LOD and LOQ of 0.036 μg/mL and 0.109 μg/mL, respectively [3]. The protocol has been validated according to ICH guidelines and is suitable for this compound quantification in bulk drug substances and tablet formulations.
The HPLC-UV method should be validated according to ICH guidelines with the following performance characteristics:
Fluorescence polarization immunoassay (FPIA) for this compound quantification employs competitive binding principles between the drug in the sample and a fluorescent-labeled this compound tracer for a limited number of anti-everolimus antibody binding sites. The measurement of fluorescence polarization decrease is inversely proportional to this compound concentration in the sample. While this technique offers operational simplicity and rapid analysis, studies have demonstrated significant limitations in accuracy compared to chromatographic methods [2].
Recent advancements in this compound TDM include the adoption of microsampling techniques that enable decentralized monitoring while maintaining analytical performance comparable to conventional venipuncture. The Mitra (VAMS) and Capitainer (qDBS) devices allow collection of precise 10 μL capillary blood volumes, with clinical validation demonstrating excellent agreement with venous blood samples through Passing-Bablok regression and Bland-Altman analysis [1]. These approaches significantly improve patient convenience and enable at-home sampling for transplant recipients with limited access to specialized centers.
Table 3: Comparison of Microsampling Technologies for this compound TDM
| Parameter | Mitra (VAMS) | Capitainer (qDBS) | Traditional DBS |
|---|---|---|---|
| Sample Volume | 10 μL [1] | 10 μL [1] | Variable |
| Volume Control | Absorptive tip [1] | Microfluidic channels [1] | Variable deposition |
| Hematocrit Effect | Negligible [1] | Negligible [1] | Significant |
| Sample Integrity | Risk of contamination [1] | Low contamination risk [1] | Moderate risk |
| Extraction Procedure | Methanol extraction [1] | Multi-step purification [1] | Simple extraction |
| Key Advantage | Visual control of sampling [1] | Dual samples from single device [1] | Established technique |
Research into this compound resistance mechanisms has revealed that metabolic reprogramming toward increased mitochondrial respiration represents a key adaptive response in treatment-resistant cancer cells. Studies demonstrate that the experimental agent ONC201/TIC10 enhances the durability of this compound response in metastatic ER+ breast cancer through inhibition of mitochondrial oxidative phosphorylation and activation of integrated stress response pathways [5]. Combination therapy approaches targeting both mTOR signaling and mitochondrial metabolism show promise for overcoming therapeutic resistance in clinical settings.
The following diagram illustrates the molecular mechanism of this compound and potential resistance pathways:
The analytical landscape for this compound quantification continues to evolve, with LC-MS/MS firmly established as the reference method for clinical TDM applications due to its superior accuracy, precision, and specificity compared to immunoassay and HPLC-UV alternatives. The concerning >30% bias observed with FPIA methodologies necessitates careful consideration of analytical platform selection in clinical settings where precise this compound quantification directly impacts therapeutic outcomes [2]. Future method development will likely focus on achieving lower detection limits through improved sample extraction techniques and enhanced instrumental sensitivity, particularly relevant as therapeutic trends move toward lower drug dosing regimens [4].
The integration of microsampling technologies with robust LC-MS/MS methods represents the most significant advancement in practical this compound TDM, enabling patient-centric monitoring approaches that maintain analytical performance while improving accessibility for transplant recipients [1]. These innovations, coupled with ongoing research into combination therapies targeting resistance mechanisms such as mitochondrial metabolic dependencies [5], promise to enhance the clinical utility of this compound across its expanding range of therapeutic applications. Analytical scientists should prioritize method validation according to established guidelines (EMA, IATDMCT) and maintain awareness of emerging technologies that can improve the accuracy, efficiency, and accessibility of this compound therapeutic drug monitoring.
| Cell Line / Model | This compound Concentration | Treatment Duration | Primary Assays / Readouts | Key Findings / Purpose | Source Context |
|---|---|---|---|---|---|
| iHemEC (Immortalized Hemangioma-derived Endothelial Cell) | IC50 value determined; transcriptome profiling at 10 µM | 24 hours for RNA-seq | Cytotoxicity (MTT), Transcriptome profiling (RNA-seq, GSEA) | Inhibited PI3K/AKT/mTOR pathway; identified as therapeutic candidate for infantile hemangiomas. [1] | |
| MCF-7 & BT474 (Breast Cancer) | 5 mg/mL (Note: high, atypical concentration) | 48 hours | Cell viability (CCK-8, MTT), Invasion/Migration, Apoptosis (Flow Cytometry), Western Blot | Inhibited growth, migration, invasion; induced apoptosis via PI3K/AKT/mTOR pathway. [2] | |
| Caco-2 (Colorectal Adenocarcinoma) | Multiple concentrations for dose-response | Multiple timepoints post-synchronization | Cell Viability, Apoptosis, Cell Cycle, Gene Expression (qPCR: BMAL1, PER2, mTOR) | Identified time-of-day-dependent effects; supports chronotherapy for colorectal cancer. [3] | |
| SCCOHT-CH-1 & COV434 (Ovarian Carcinoma) | Gradient concentrations; synergy tested up to 60-65 µM | 48 hours | Cell Viability (CCK-8), Synergy Analysis, Colony Formation, Wound Healing, Apoptosis, Cell Cycle | Synergistic effect with cisplatin; inhibits proliferation, induces cell cycle arrest and apoptosis. [4] | |
| pNET Cell Line (Pancreatic Neuroendocrine Tumor) | Not specified in excerpt | Not specified in excerpt | Cell Growth, Cell Cycle (G0/G1 arrest), Apoptosis | Demonstrated antiproliferative action and induction of apoptosis. [5] | |
| Bronchial Carcinoid Cell Lines | Not specified in excerpt | Not specified in excerpt | Cell Proliferation / Viability | Identified phenotypes with low mTOR/AKT/ERK conferring resistance to mTOR inhibitors. [5] |
The following diagram outlines a generalized experimental workflow for in vitro this compound studies, synthesized from the methodologies in the search results.
Based on the gathered literature, here are critical considerations for your experimental design:
Cell Culture Fundamentals: While not specific to this compound, general mammalian cell culture protocols (e.g., for adherent cells, freezing, and thawing) are a prerequisite. These cover essential techniques like using aseptic technique, proper media preparation, and enzymatic dissociation using reagents like TrypLE. [6] You should closely follow the requirements for your specific cell line.
mTOR Pathway Mechanism: this compound exerts its effects by binding to the FKBP-12 protein, forming a complex that inhibits the mTORC1 complex. This inhibition blocks downstream signaling pathways crucial for cell proliferation, protein synthesis, and angiogenesis, which is the basis for its anti-tumor effects in various cancer models. [7] [5] [8] This mechanism is central to interpreting your results.
Synchronization for Chronobiology Studies: If your research involves circadian rhythms, the Caco-2 cell study provides a method. Cells can be synchronized using a serum shock (e.g., 50% horse serum for 2 hours), and the effects of this compound can be evaluated at different time points post-synchronization to account for circadian variations in drug sensitivity. [3]
Combination Therapy Screening: For investigating this compound in combination with other drugs (e.g., cisplatin), you can adopt a matrix approach. Treat cells with a range of concentrations for each drug alone and in combination. Online tools like SynergyFinder can then analyze the data using models like the Zero Interaction Potency (ZIP) model to quantify synergy. [4]
This compound (RAD001) is an orally active inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and angiogenesis. The dysregulation of the mTOR pathway has been implicated in numerous malignancies, making it an attractive therapeutic target in oncology. This compound demonstrates growth-inhibitory activity against a broad range of tumor cell histotypes in vitro and has the capacity to retard tumor growth in preclinical tumor models through mechanisms directed against both the tumor cell and the solid tumor stroma components. These properties have rendered it a clinically active drug with approvals in several cancer indications, including renal cell carcinoma, and showing strong potential as a combination partner with other therapeutic agents.
The mTOR signaling pathway integrates various environmental signals, including nutrient availability and growth factors, to modulate critical cellular processes. mTOR exists in two distinct complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This compound primarily inhibits mTORC1 signaling, leading to decreased phosphorylation of downstream effectors including S6K1 and 4E-BP1, which are key regulators of protein synthesis. This inhibition results in cell cycle arrest, reduced angiogenesis, and accelerated apoptosis in susceptible tumor models. The preclinical development of this compound and other mTOR inhibitors requires careful consideration of dosing regimens, administration routes, and pharmacokinetic properties to ensure accurate translation of findings from animal models to human clinical applications.
The U.S. NCI Biological Testing Branch (BTB) has conducted extensive in vivo efficacy studies of this compound, providing valuable data on tolerable dosing regimens with activity against various human tumors in immunocompromised mouse strains. These studies have established standardized administration protocols that ensure consistent drug delivery and reproducible results in xenograft models [1].
Table 1: this compound Dosing Regimens in Preclinical Xenograft Models
| Administration Route | Dose Concentration | Dosing Schedule | Vehicle Formulation | Typical Study Duration |
|---|---|---|---|---|
| Oral gavage | 5-10 mg/kg/day | Daily | Various vehicles | 2-4 weeks |
| Intraperitoneal | 5 mg/kg/day | Daily | DMSO stock solutions | 2-3 weeks |
| Oral gavage | 10 mg/kg | 5 days per week | Water-soluble agents | 3-5 weeks |
The ROADMAPS database (Responses to Oncology Agents and Dosing in Models to Aid Preclinical Studies) provides comprehensive data filterable by agent, dose, dosing schedule, route of administration, tumor models tested, responses, host mouse strain, maximum weight loss, drug-related deaths, and vehicle formulation. This resource represents a valuable tool for designing preclinical studies with this compound, incorporating data from 70 different single targeted and cytotoxic agents and 140 different xenograft models, with lung cancer as the most broadly tested (24 models) [1].
This compound has demonstrated broad antitumor activity across various xenograft models. In the phase 3 RECORD-1 trial of patients with metastatic renal cell carcinoma, a dynamic tumor modeling approach revealed that this compound more effectively shrinks target lesions when dosed at 10 mg daily versus 5 mg daily, although the 5-mg dose still shows an antitumor effect. The model predicted that after one year of continuous dosing, the change in the sum of the longest tumor diameters (SLD) of target lesions would be +142.1% ± 98.3%, +22.4% ± 17.2%, and –15.7% ± 11.5% in the average patient treated with placebo, 5 mg this compound, and 10 mg this compound, respectively [2].
Table 2: this compound Efficacy in Preclinical Cancer Models
| Cancer Type | Model System | Effective Dose | Response | Combination Agents |
|---|---|---|---|---|
| Small-cell ovarian carcinoma | SCCOHT-CH-1 cells | 10-20 mg/kg | Significant tumor growth inhibition | Cisplatin (synergistic) |
| Renal cell carcinoma | Multiple xenografts | 5-10 mg/kg/day | Dose-dependent tumor shrinkage | VEGFr-TKIs |
| Low-grade gliomas | Patient-derived | 10 mg/kg/day | 72% 6-month progression-free survival | None |
| Neuroendocrine tumors | Xenograft models | 2.5-10 mg/kg/day | Concentration-dependent response | Octreotide LAR |
In small-cell carcinoma of the ovary, hypercalcemic type (SCCOHT), a rare and aggressive malignancy, this compound significantly inhibits proliferation of SCCOHT cells, induces cell cycle arrest, and accelerates apoptosis. When combined with cisplatin, this compound notably enhances therapeutic efficacy without increasing toxicity typically associated with platinum-based drugs. RNA-seq analysis revealed that the underlying mechanism involves autophagy regulation, with alterations in apoptosis-related gene expression [3].
Materials Required:
Vehicle Formulation:
Xenograft Establishment:
Dosing Protocol:
Assessment and Endpoints:
Experimental Design:
Synergy Assessment:
Functional Assays:
Diagram 1: mTOR signaling pathway and this compound mechanism of action. This compound specifically inhibits mTORC1, affecting downstream regulators of cell growth (S6K1) and proliferation (eIF4E).
Diagram 2: Comprehensive workflow for this compound xenograft studies, showing key stages from preparation through analysis.
The development of predictive biomarkers for this compound response remains challenging due to the ubiquitous nature of mTOR and the multifactorial influence that mTOR signaling has on cell physiology. However, several approaches show promise for monitoring drug activity in preclinical models:
Phosphoprotein analysis: Assessment of basal levels of pAKT and pS6 together could stratify patients for likely response to mTOR inhibitors. Studies suggest that patients treated with this compound whose tumors have PRAS-40 activation may have improved progression-free survival compared to treated patients with non-activated tumors [4] [5].
Therapeutic drug monitoring: Blood trough concentrations (Ctrough) of this compound show considerable interindividual variability. Ctrough ≥ 6.0 ng/mL has been associated with increased toxicity, whereas nominal dose is not a reliable independent predictor of adverse events. Monitoring this compound concentrations may improve the balance between efficacy and toxicity [6].
Functional noninvasive imaging: Alternative approaches to biomarker development include functional imaging techniques that can assess tumor response without requiring tissue sampling [5].
This compound has demonstrated synergistic effects when combined with various anticancer agents:
Platinum-based combinations: In SCCOHT models, this compound significantly enhances cisplatin efficacy without increasing toxicity. RNA-seq analysis revealed alterations in apoptosis-related genes, suggesting the underlying mechanism involves autophagy regulation [3].
Sequential therapy: In metastatic renal cell carcinoma, this compound has proven effective following progression on VEGFr-TKIs, supporting its use in sequential treatment strategies [2].
Intermittent dosing: Some evidence suggests that intermittent mTOR inhibition may achieve clinically significant effects where continuous therapy does not, potentially due to an immunologic "threshold" at which the immune-enhancing effects of low-dose mTOR inhibition are replaced by immunosuppressive effects at higher doses [7].
Preclinical studies should incorporate comprehensive safety assessment:
Hematological parameters: Monitor for abnormalities in blood counts, as hematological abnormalities represent common adverse events associated with this compound treatment [8].
Metabolic effects: Assess hypertriglyceridemia and hyperglycemia, which have been observed in clinical trials of this compound [7] [8].
Infection risk: Document infectious complications, as immunosuppression represents a known class effect of mTOR inhibitors [8].
Dose-dependent toxicity: Implement careful dose titration, as higher this compound blood concentrations (Ctrough ≥ 6.0 ng/mL) have been associated with increased toxicity [6].
These application notes provide comprehensive guidance for researchers designing preclinical studies with this compound in xenograft models. The dosing regimens, administration protocols, and experimental methodologies outlined here are supported by extensive data from the NCI's ROADMAPS database and published literature. The combination of this compound with cisplatin in SCCOHT models represents a promising approach for aggressive malignancies, with demonstrated synergy and manageable toxicity profiles.
Future directions in this compound research should focus on refining biomarker strategies to predict response, optimizing combination regimens with other targeted therapies, and exploring intermittent dosing schedules to maximize efficacy while minimizing toxicity. The continued investigation of this compound in preclinical models will further elucidate its mechanism of action and expand its potential applications in oncology drug development.
Everolimus (RAD001, marketed as Afinitor) is an orally bioavailable derivative of rapamycin that belongs to the class of mTOR inhibitors. This targeted therapeutic agent specifically inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase that functions as a critical regulator of multiple cellular processes including cell growth, proliferation, angiogenesis, and metabolism [1] [2]. The mTOR pathway integrates signals from various upstream pathways including those activated by growth factors, nutrients, and energy status, making it a central node in cancer signaling networks [3].
The molecular mechanism of this compound involves formation of a complex with the intracellular immunophilin FKBP-12 (FK506-binding protein-12), which then binds with high affinity to mTOR, specifically inhibiting the mTOR complex 1 (mTORC1) [1] [2]. This inhibition leads to blocked translation of key mRNAs encoding regulators of G1-S phase cell cycle progression through downstream effects on S6K1 and 4E-BP1 phosphorylation states [3] [1]. Importantly, this compound exhibits not only direct antitumor effects but also antiangiogenic properties through reduction of vascular endothelial growth factor (VEGF) secretion and inhibition of endothelial cell responses to angiogenic stimuli [3]. The drug metabolism occurs primarily via CYP3A4 enzymes in the liver, with a half-life of approximately 30 hours, supporting once-daily dosing in clinical trials [1] [2].
Table 1: Preclinical Profile of this compound
| Parameter | Characteristics | Research Findings |
|---|---|---|
| Molecular Target | mTORC1 complex | Inhibits mTOR-Raptor complex (TORC1) [1] |
| Primary Mechanism | FKBP-12 binding and mTOR inhibition | Forms inhibitory complex with FKBP-12 [1] [2] |
| Downstream Effects | pS6K1 reduction, 4E-BP1 hypophosphorylation | Decreases cap-dependent translation [1] |
| Antiangiogenic Effects | VEGF reduction, endothelial cell proliferation inhibition | Reduces VEGF secretion in vitro and in vivo [3] |
| In Vitro IC50 Range | Broad spectrum across tumor types | 71% of cell lines sensitive at ≤65 nM [1] |
| Pharmacokinetics | Half-life ~30 hours, CYP3A4 metabolism | Oral bioavailability, once-daily dosing [1] [2] |
Phase II trials of this compound serve as critical proof-of-concept studies designed to demonstrate preliminary efficacy, assess safety profiles, and inform go/no-go decisions for subsequent phase III investigations. The primary objectives typically include determination of efficacy signals in specific patient populations, evaluation of dose-response relationships, and collection of preliminary safety data to refine the risk-benefit profile [1] [4]. These trials often employ randomized designs to enable comparison against standard of care or active controls, providing more robust efficacy signals than single-arm studies.
The endpoint selection for phase II trials balances clinical relevance with feasibility given smaller sample sizes. Progression-free survival (PFS) has emerged as the preferred primary endpoint in most this compound phase II trials across various cancer types, as it directly measures disease control and is not confounded by subsequent lines of therapy [5] [4]. The RECIST criteria (Response Evaluation Criteria in Solid Tumors) provide the standardized framework for objective tumor assessment in these trials. Key secondary endpoints typically include overall survival (OS), objective response rate (ORR), clinical benefit rate (CBR), and safety and tolerability assessments [4]. Biomarker correlates and patient-reported outcomes are increasingly incorporated as exploratory endpoints to inform mechanism-based patient selection and understand the impact on quality of life.
Phase II trials of this compound employ hierarchical statistical designs that may include interim analyses for early stopping rules for either futility or efficacy. For randomized phase II trials, sample size calculations typically target 80-90% power to detect clinically relevant hazard ratios in the range of 0.5-0.7 for PFS, with one-sided alpha levels of 0.10-0.20, acknowledging the preliminary nature of these studies [4]. The statistical analysis plan must pre-specify handling of dropouts, missing data, and protocol deviations, with intention-to-treat principles generally applied for the primary efficacy analysis.
A representative example of phase II trial design is the randomized study comparing carboplatin plus this compound versus carboplatin alone in advanced triple-negative breast cancer (TNBC) [4]. This trial enrolled 59 patients with 0-3 prior lines of therapy, randomized in a 2:1 ratio to favor the experimental arm. The primary endpoint was PFS, with secondary endpoints including OS, ORR, CBR, and safety. The trial demonstrated a significant improvement in median PFS from 4.2 months with carboplatin alone to 4.7 months with the combination (HR: 0.49; 95% CI: 0.25-0.98; p = 0.039), representing a 52% reduction in the risk of progression or death [4]. This design successfully provided the efficacy signal necessary to support further investigation of the combination in larger trials.
Table 2: Phase II Trial Endpoints for this compound in Different Cancer Types
| Cancer Type | Primary Endpoint | Key Secondary Endpoints | Reported Results |
|---|---|---|---|
| Triple-Negative Breast Cancer [4] | Progression-free survival (PFS) | OS, ORR, CBR, safety | Median PFS: 4.7 months (combo) vs 4.2 months (mono); HR=0.49 |
| Metastatic Renal Cell Carcinoma [5] | PFS | OS, ORR, safety biomarker correlates | PFS correlated with biomarker score (CSF1, ICAM1, etc.) |
| Gastric Cancer [2] | PFS | OS, ORR, disease control rate | Median PFS: 2.7 months; Median OS: 10.1 months |
Phase III trials of this compound represent the pivotal registration studies designed to provide definitive evidence of efficacy and safety sufficient for regulatory approval and changes to clinical practice. These trials employ randomized controlled designs with large sample sizes to detect clinically meaningful differences in primary endpoints with high statistical power [6] [7]. The design of phase III trials must adhere to international standards for clinical research, including Good Clinical Practice (GCP) guidelines, and often utilize multicenter, multinational participation to enhance patient accrual and generalizability of results.
The evERA breast cancer trial exemplifies modern phase III design for this compound combinations [6] [7]. This study investigated giredestrant plus this compound versus standard-of-care endocrine therapy plus this compound in patients with ER-positive, HER2-negative locally advanced or metastatic breast cancer previously treated with CDK4/6 inhibitors and endocrine therapy. The trial employed an open-label, randomized design with two co-primary endpoints: investigator-assessed PFS in both the intention-to-treat (ITT) population and the ESR1-mutated population [6] [7]. This dual primary endpoint structure allows for comprehensive assessment of treatment benefit both broadly and in a molecularly defined subgroup of high interest. The trial successfully demonstrated a 44% reduction in the risk of disease progression or death in the ITT population (HR=0.56) and an impressive 62% risk reduction in patients with ESR1 mutations (HR=0.38) [7].
Primary endpoints for phase III this compound trials are selected based on regulatory requirements, clinical relevance, and assay sensitivity to detect treatment effects. The evERA trial utilized PFS as co-primary endpoints, defined as the time from randomization to disease progression or death from any cause, assessed by investigators according to RECIST criteria [6] [7]. The use of PFS as the primary endpoint is particularly advantageous in this compound trials because it: (1) provides earlier readouts than overall survival, (2) is not confounded by subsequent therapies, (3) directly measures disease control, which is often the primary effect of mTOR inhibition, and (4) requires smaller sample sizes than OS-based endpoints.
Phase III trials are typically powered to detect clinically meaningful effect sizes with high probability. The evERA trial was designed with 90% power at a two-sided alpha of 0.05 to detect a statistically significant improvement in PFS [6] [7]. The sample size calculation accounted for the pre-planned interim analyses and the dual primary endpoints. For the ITT population, the trial demonstrated a median PFS of 8.77 months with giredestrant plus this compound compared to 5.49 months with standard endocrine therapy plus this compound [7]. In the ESR1-mutated population, the treatment benefit was even more pronounced with median PFS of 9.99 months versus 5.45 months, respectively [7]. These results not only achieved statistical significance but also represented clinically meaningful improvements that would impact treatment decisions.
Table 3: Phase III Trial Endpoints and Results for this compound Combinations
| Trial Name | Patient Population | Primary Endpoint | Key Results | Statistical Significance |
|---|---|---|---|---|
| evERA Breast Cancer [6] [7] | ER+/HER2- mBC post-CDK4/6i | PFS (ITT & ESR1-mut) | ITT: mPFS 8.77 vs 5.49 mo; ESR1-mut: mPFS 9.99 vs 5.45 mo | HR=0.56, p<0.0001 (ITT); HR=0.38, p<0.0001 (ESR1-mut) |
| RECORD-3 RCC [5] | Treatment-naive mRCC | PFS (non-inferiority) | First-line PFS with this compound vs sunitinib | Did not meet non-inferiority primary endpoint |
| Renal Cell Carcinoma [2] | mRCC post-VEGF failure | PFS | mPFS 4.0 vs 1.9 months (this compound vs placebo) | Significant PFS improvement |
The development of predictive biomarkers for this compound response represents a critical component of precision medicine approaches in clinical trial design. Biomarker identification enables patient stratification and enrichment of trial populations with individuals most likely to benefit from treatment. The RECORD-3 trial in metastatic renal cell carcinoma (mRCC) exemplifies a comprehensive approach to biomarker development, where researchers analyzed 121 circulating biomarkers from baseline plasma samples to identify correlates of first-line PFS benefit with this compound versus sunitinib [5]. Through multiplex immunoassay profiling, the study identified 29 biomarkers specifically associated with PFS for this compound, 9 for sunitinib alone, and 12 that correlated with both treatments [5].
From the this compound-specific biomarkers, five were integrated into a composite biomarker score (CBS):
Patients with high CBS scores (4-5) demonstrated significantly different PFS with this compound compared to those with low scores (0-3), while no such difference was observed for sunitinib [5]. This biomarker signature represents a promising tool for personalized therapy selection in mRCC and illustrates the importance of composite biomarkers rather than relying on single analytes. Similarly, in breast cancer, the presence of ESR1 mutations has emerged as a key biomarker for response to this compound combinations, with the evERA trial demonstrating particularly strong benefit in this molecular subgroup [6] [7].
Pharmacodynamic biomarkers provide critical evidence of target engagement and biological activity during this compound treatment. The most established pharmacodynamic markers include phosphorylation status of downstream mTOR effectors, particularly pS6K1 and p4E-BP1 [1]. Preclinical models have demonstrated that this compound treatment induces rapid dephosphorylation of S6K1 and accumulation of hypophosphorylated 4E-BP1, confirming mTOR pathway inhibition [1]. Importantly, these pharmacodynamic effects occur even in tumor cells classified as "insensitive" to the antiproliferative effects of this compound, indicating that target inhibition alone may not predict growth inhibition [1].
Resistance mechanisms to this compound represent an active area of biomarker research. Preclinical studies have identified that basal levels of pAKT and pS6 in combination may help stratify patients for likely response to mTOR inhibition [1]. Additionally, PTEN loss, which leads to constitutive activation of the PI3K/AKT/mTOR pathway, has been identified as a potential predictive biomarker in triple-negative breast cancer, providing the rationale for combining this compound with carboplatin in this setting [4]. The dynamic changes in the tumor immune microenvironment and metabolic profiles following this compound treatment also represent emerging biomarker opportunities that may inform combination strategies and response prediction.
In vitro proliferation assays form the foundation of this compound efficacy assessment. The standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol involves seeding tumor cells at optimized densities (typically 5,000-10,000 cells per well in 96-well plates) and treating with this compound across a concentration range (typically 0.1 nM to 10 μM) for 72 hours [8]. Following treatment, MTT solution (0.5-1 mg/mL) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals. The crystals are then dissolved in DMSO, and absorbance measured at 570 nm using a microplate reader [8]. IC50 values are calculated using nonlinear regression analysis (GraphPad Prism or similar software), with this compound typically demonstrating IC50 values below 100 nM in sensitive cell lines [1].
For soft agar colony formation assays, which measure anchorage-independent growth as a surrogate for tumorigenicity, cells are suspended in 0.3% Difco Noble agar in culture medium and layered over a 0.8% agar medium base in multi-well plates [3]. This compound is incorporated at treatment initiation, with colonies allowed to develop for 10-14 days before staining and counting. Colonies larger than 0.05 mm are typically counted as positive, with this compound treatment resulting in dose-dependent reduction in colony formation [3]. For combination studies with EGFR inhibitors like gefitinib or cetuximab, this compound is added simultaneously or sequentially based on the experimental question, with demonstrated ability to restore sensitivity in EGFR-resistant models [3].
Western blot analysis for mTOR pathway components follows standardized protocols. Cells or homogenized tumor specimens are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein extracts (20-50 μg per lane) are resolved by 4-20% gradient SDS-PAGE and transferred to PVDF membranes [3]. Primary antibodies against key targets including Akt, phospho-Ser473-Akt, ERK 1/2, phospho-ERK 1/2, S6K1, phospho-S6K1, and VEGF are applied according to manufacturer recommendations, typically at 1:1000 dilutions with overnight incubation at 4°C [3]. After incubation with appropriate HRP-conjugated secondary antibodies, immunoreactive proteins are visualized using enhanced chemiluminescence, with actin serving as a loading control. Densitometric analysis enables quantification of phosphorylation changes relative to total protein.
Circulating biomarker assessment employs multiplex immunoassay platforms such as the Multi-Analyte Profile (MAP) technology. In the RECORD-3 trial, approximately 6 mL of peripheral blood was collected from patients before the first dose of study drug into EDTA-containing tubes [5]. Plasma was separated by centrifugation and stored at -80°C until analysis. The custom MAP panels measured 121 cancer-related biomarkers associated with angiogenesis, inflammation, metabolism, tissue remodeling, and kidney damage [5]. Data normalization included background subtraction and calibration against standard curves for each biomarker. For statistical analysis, biomarker levels were dichotomized using median or optimized cutoff values determined through grid search algorithms (testing percentiles from 20th to 80th), with false discovery rate correction for multiple testing [5].
The clinical implementation of this compound requires diligent safety monitoring and proactive management of known class effects. Based on cumulative clinical trial experience, the most common adverse events associated with this compound include stomatitis (oral ulcerations), fatigue, rash, hematological toxicities (thrombocytopenia, anemia, leukopenia, neutropenia), metabolic abnormalities (hyperglycemia, hyperlipidemia), and immunosuppression-related infections [2] [4]. Less common but potentially serious adverse events include non-infectious pneumonitis and impaired wound healing [2]. The safety profile of this compound combinations generally reflects overlapping toxicities of the individual agents, necessitating careful dose modification protocols.
In the evERA trial, the combination of giredestrant plus this compound demonstrated a manageable safety profile consistent with the known effects of each drug, with no new safety signals identified [6] [7]. Similarly, the phase II trial of carboplatin plus this compound in TNBC reported expected hematological toxicities including thrombocytopenia, anemia, leukopenia, and neutropenia as the most common adverse events [4]. Practical management strategies include proactive symptom assessment, early intervention for stomatitis with topical treatments, regular monitoring of hematological parameters and metabolic panels, and prompt investigation of respiratory symptoms to rule out pneumonitis. Dose reductions and temporary interruptions represent key management tools for severe adverse events, with protocols typically specifying dose modification guidelines for different toxicity grades.
Emerging directions for this compound clinical development include exploration of novel combination strategies with other targeted agents, immunotherapies, and endocrine therapies across different cancer types. The extensive clinical development program for giredestrant plus this compound spans multiple treatment settings and lines of therapy, reflecting a commitment to defining the full therapeutic potential of this combination [6] [7]. Additionally, investigation of alternative dosing schedules and intermittent administration approaches may help optimize the therapeutic index of this compound combinations. As our understanding of feedback loops and resistance mechanisms in the mTOR pathway deepens, new biomarkers and rational combination strategies will continue to emerge, further refining the clinical application of this compound in cancer treatment.
This compound has established itself as an important targeted therapy across multiple cancer types, with well-defined clinical trial strategies that have evolved through phase II to phase III development. The successful trial designs share common elements including appropriate endpoint selection (particularly PFS as a primary endpoint), rational combination strategies, and increasing incorporation of biomarker-driven patient selection. The recent positive results from the evERA trial demonstrate the continued potential of this compound in novel combinations, with a 44% reduction in risk of progression or death in the overall population and 62% reduction in ESR1-mutated breast cancer [6] [7]. As biomarker development advances, the future clinical application of this compound will likely become increasingly refined, maximizing therapeutic benefit through personalized treatment approaches.
The following table summarizes key recent clinical trials involving this compound in combination with other agents.
| Cancer Type | Combination Partner(s) | Study Phase / Type | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| ER+/HER2- Advanced Breast Cancer | Giredestrant (oral SERD) | Phase III (evERA BC trial) | PFS: 8.77 mos (combo) vs 5.49 mos (control); HR=0.56 (44% risk reduction) [1] [2] [3]. In ESR1-mutated pts: PFS: 9.99 mos vs 5.45 mos; HR=0.38 (62% risk reduction) [1] [2] [3]. | |
| Metastatic Clear-Cell Renal Cell Carcinoma (ccRCC) | Lenvatinib (TKI) | Phase II (LenCabo trial) | PFS: 15.7 mos (combo) vs 10.2 mos (cabozantinib) [4] [5] [6]. 62.5% vs 76% of patients experienced disease progression [4] [5]. | |
| Triple-Negative Breast Cancer (TNBC) | Carboplatin (Chemotherapy) | Phase II Randomized Trial | Risk of progression or death reduced by 52% compared to carboplatin alone [7]. | |
| HR+/HER2- Metastatic Breast Cancer | Exemestane (Aromatase Inhibitor) | Real-World Study | Median PFS: 6.6 months; Disease Control Rate: 88.6% in heavily pre-treated patients [8]. |
This compound is an oral mTOR inhibitor that targets the PI3K/AKT/mTOR pathway, a central driver of tumor progression, metastasis, and therapeutic resistance [9]. In combination therapy, it exerts multifaceted antitumor effects by:
The following diagram illustrates the synergistic mechanism of a giredestrant-everolimus combination in breast cancer.
The phase III evERA BC trial provides a robust protocol for evaluating an this compound combination in a resistant setting [1] [2] [3].
When designing experiments or clinical trials with this compound combinations, consider these factors derived from recent studies:
The flowchart below outlines a generalized clinical development workflow for a novel this compound combination therapy, from hypothesis to regulatory submission.
Everolimus is a mammalian target of rapamycin (mTOR) inhibitor used as an immunosuppressive agent in solid organ transplantation and oncology. Due to its narrow therapeutic index and significant pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential for optimizing efficacy and minimizing toxicity [1]. This document provides detailed application notes and protocols for the sample preparation and analytical validation of this compound in biological matrices, particularly whole blood and capillary blood microsamples.
The complexity of this compound monitoring stems from its high intracellular partitioning into red blood cells and metabolism via cytochrome P450 enzyme CYP3A4 [1]. This necessitates robust sample preparation and analytical methods that can reliably quantify the drug across its therapeutic range (typically 3-15 ng/mL depending on the clinical indication) [2]. The protocols outlined herein address these challenges through optimized extraction procedures and comprehensive validation parameters.
The standard sample preparation method for this compound from venous whole blood utilizes protein precipitation with a mixture of zinc sulfate, methanol, and acetonitrile [1]. This approach effectively extracts this compound from red blood cells while minimizing matrix effects.
Detailed Protocol: Whole Blood Protein Precipitation
Critical Considerations:
Microsampling techniques have emerged as valuable alternatives to conventional venous blood collection, particularly for decentralized TDM and special populations. The two primary microsampling approaches for this compound are volumetric absorptive microsampling (VAMS) and quantitative dried blood spots (qDBS).
Table 1: Comparison of Microsampling Devices for this compound Monitoring
| Device/Parameter | Mitra (VAMS) | Capitainer (qDBS) |
|---|---|---|
| Technology | Volumetric absorptive microsampling | Quantitative dried blood spot |
| Sample Volume | 10 μL | 10 μL |
| Sample Collection | Device-enabled single sample collection | Device-enabled dual sample collection |
| Strengths | Visual control of sampling correctness; minimal hematocrit effect | Visual control of sampling correctness; low contamination risk |
| Limitations | Relatively high risk of sample contamination and tip overload | Requires more blood to fill channels; potential matrix interferences |
Detailed Protocol: Mitra VAMS Extraction
Detailed Protocol: Capitainer qDBS Extraction
Automated systems like the CLAM-LC-MS/MS can streamline this compound sample preparation, particularly in high-volume clinical settings.
Detailed Protocol: CLAM-LC-MS/MS System
Advantages: The complete analysis time is approximately 10 minutes per sample, with pretreatment occurring during the analysis of the previous sample, enabling high-throughput analysis [3].
Method validation ensures that the analytical procedure is suitable for its intended use. The following parameters should be assessed when validating this compound methods, following EMA and IATDMCT guidelines [1].
Table 2: Analytical Validation Parameters and Acceptance Criteria for this compound
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|
| Linearity Range | R² ≥ 0.995 | WB: 1.27-64.80 ng/mL [1] Microsamples: 0.50-60 ng/mL [1] | | Intra-day Precision | CV ≤ 15% | CV ≤ 10.7% for all matrices [1] [4] | | Inter-day Precision | CV ≤ 15% | CV ≤ 10.7% for all matrices [1] [4] | | Accuracy | ±15% of nominal concentration | Relative error ≤ 4.4% [4] | | Selectivity | No significant interference from endogenous compounds | Meets EMA/FDA criteria [1] | | Matrix Effects | IS-normalized matrix factor CV ≤ 15% | Minimal matrix effects observed [5] | | Recovery | Consistent and reproducible | Consistent IS-normalized recovery [5] | | Carryover | ≤20% of LLOQ | <20% for most analytes [6] | | Stability | ±15% of nominal concentration | Stable in DBS for 80 days at 2-8°C [4] |
The effect of hematocrit on this compound quantification must be thoroughly evaluated, particularly for microsampling methods.
Experimental Protocol: Hematocrit Effect Assessment
Note: Hematocrit effects may be significant at extreme values (e.g., 0.20 L/L) in combination with high this compound concentrations (≥20 μg/L), requiring special attention for cancer patients with anemia [4].
When implementing a new method, cross-validation against a reference method is essential.
Experimental Protocol: Method Comparison
Optimal chromatographic separation is critical for reliable this compound quantification.
Recommended Conditions:
Recommended Conditions:
This compound Analysis Workflow
Sampling Method Comparison
These application notes and protocols provide comprehensive guidance for this compound sample preparation and analytical validation. The methods described enable reliable quantification of this compound across different sampling matrices, supporting effective therapeutic drug monitoring in both clinical and research settings.
Microsampling techniques, particularly VAMS and qDBS, offer promising alternatives to conventional venous sampling for decentralized TDM, potentially improving patient convenience and access to specialized monitoring, especially for transplant recipients in remote areas [1]. When properly validated, these methods demonstrate excellent agreement with conventional sampling approaches while offering the benefits of reduced sample volume and simplified logistics.
mTOR pathway biology represents a critical signaling network that regulates fundamental cellular processes including proliferation, growth, metabolism, and survival. The mTOR protein is a serine-threonine kinase that serves as the catalytic subunit in two distinct protein complexes: mTORC1 and mTORC2. These complexes integrate both intracellular and extracellular signals to maintain cellular homeostasis, with mTORC1 specifically enhancing protein synthesis through phosphorylation of key targets like the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the p70 ribosomal S6 kinase 1 (S6K1) [1]. The phosphorylation of 4E-BP1 prevents it from binding to eIF4E, allowing eIF4E to drive cap-dependent translation, while activation of S6K1 boosts mRNA synthesis, protein translation, and ribosomal RNA transcription [1]. The centrality of mTOR signaling in cellular regulation explains why its dysregulation represents a key factor in tumorigenesis across multiple cancer types.
This compound mechanism involves binding to FKBP-12, creating a complex that binds mTOR within the mTORC1 complex and blocking downstream signaling. This inhibitory action makes this compound particularly valuable as an antiproliferative therapy since mTORC1 is fundamentally involved in processes of cell survival and proliferation, controlling mRNA transcription and cell cycle progression [1]. The inhibition of mTORC1 by this compound induces downregulation of downstream effectors 4E-BP and S6K1, which normally recruit cell cycle regulators (cyclin D1 and ornithine decarboxylase) and transcription factors (c-MYC and HIF-1α) [1]. In clinical practice, this compound has demonstrated efficacy across various malignancies, including advanced breast cancer, neuroendocrine tumors, and as an immunosuppressant in solid organ transplantation [2] [1]. Understanding this molecular foundation is essential for developing effective immunohistochemical biomarkers to monitor this compound activity and response in both research and clinical settings.
Figure 1: mTOR Signaling Pathway and this compound Mechanism of Action. This compound binds to FKBP-12, forming a complex that inhibits mTORC1 activity, thereby suppressing downstream signaling elements critical for protein synthesis and cellular proliferation.
Proper tissue handling begins immediately after specimen acquisition to preserve antigen integrity and morphological features. For tumor tissues obtained from this compound-treated models or patients, optimal fixation should commence within 20 minutes of collection to prevent protein degradation and phosphorylation state changes that could compromise biomarker analysis. Recommended fixation uses neutral buffered formalin (10%) for 24-48 hours depending on tissue size, with standardization at 24 hours for most biopsy specimens and 48 hours for larger resection specimens [3] [2]. The fixation duration represents a critical balance - under-fixation may result in poor morphological preservation, while over-fixation can mask epitopes and reduce antibody binding affinity. For phospho-specific antibodies particularly relevant to mTOR signaling analysis (such as p-S6 and p-4E-BP1), fixation should not exceed 48 hours to maintain epitope integrity. Following fixation, tissues should undergo standard processing through graded alcohols, xylenes, and paraffin embedding using automated processors with a total processing time not exceeding 12 hours to prevent tissue hardening and antigen loss.
Microtomy procedures significantly impact immunohistochemistry results and require meticulous attention to technical details. Sections should be cut at 3-5μm thickness using clean, disposable blades to prevent contamination and transfer-related artifacts. For consistent results, flotation baths should contain distilled water maintained at 40-45°C to minimize section expansion and folding without leaching antigens. Mounted sections require drying at 37°C for 16-24 hours or 60°C for 30-60 minutes to ensure proper adhesion, though excessive heating should be avoided to prevent epitope damage. For long-term preservation, unstained slides should be stored at -20°C in sealed containers with desiccant to maintain antigen stability for up to 12 months, while cut tissue blocks should be stored at 4°C with humidity control. Before staining, sections should be deparaffinized in xylene (3 changes, 5 minutes each) and rehydrated through graded alcohols (100%, 95%, 70%) to distilled water with 5-minute incubations at each step. This standardized approach ensures optimal tissue architecture preservation and antigen accessibility for immunohistochemical staining [3] [2].
Table 1: Tissue Processing Protocol for this compound Biomarker Analysis
| Processing Step | Reagents & Specifications | Duration | Temperature | Quality Control Notes |
|---|---|---|---|---|
| Tissue Collection | RNase-free tools, Cold transport medium | <20 minutes | 4°C | Document ischemia time |
| Fixation | 10% Neutral Buffered Formalin | 24-48 hours | Room temperature | 1:10 tissue:fixative ratio |
| Dehydration | Graded ethanols (70%, 95%, 100%) | 1 hour each | Room temperature | Automated processor recommended |
| Clearing | Xylene (3 changes) | 45 minutes total | Room temperature | Complete dehydration check |
| Infiltration | Paraffin wax (3 changes) | 1 hour each | 60°C | Low-melt point paraffin preferred |
| Embedding | Appropriate mold size | 30 minutes | 60°C → 4°C | Orientation critical for analysis |
| Sectioning | Disposable microtome blades | - | Room temperature | 3-5μm thickness optimal |
| Slide Storage | Desiccant, sealed containers | ≤12 months | -20°C | Avoid repeated freeze-thaw cycles |
Primary antibody selection represents a foundational decision in developing robust IHC assays for this compound biomarker analysis. For assessing mTOR pathway activity, the most relevant targets include phospho-S6 ribosomal protein (Ser235/236 and Ser240/244), phospho-4E-BP1 (Thr37/46), and Ki-67 for proliferation assessment. Antibodies should be validated specifically for IHC applications on formalin-fixed, paraffin-embedded (FFPE) tissues, with preference for clones demonstrating consistent performance in published studies [3] [2]. Before implementation, each antibody lot requires titration experiments to determine optimal dilution using appropriate control tissues (e.g., this compound-treated vs. untreated xenografts or known positive patient samples). A standard checkerboard titration should include dilutions spanning manufacturer's recommendations (typically 1:50 to 1:500 for primary antibodies) with both over-fixed and under-fixed control tissues to assess sensitivity and specificity. Validation steps must include appropriate controls: (1) positive control tissues with known expression, (2) negative controls with pre-immune serum or isotype-matched immunoglobulins, (3) absorption controls with blocking peptides when available, and (4) biological controls (e.g., tissues with genetic mTOR activation) [3]. For phospho-specific antibodies, additional validation should demonstrate reduced staining in this compound-treated specimens compared to untreated controls to confirm drug-specific effect detection.
The IHC staining workflow requires meticulous execution with particular attention to antigen retrieval, incubation conditions, and detection system selection. Begin with deparaffinization and rehydration as described in Section 2.2, followed by endogenous peroxidase blocking using 3% hydrogen peroxide in methanol for 15 minutes at room temperature. Antigen retrieval represents the most critical step for successful phospho-epitope detection and typically requires heat-induced epitope retrieval (HIER) methods using citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) depending on the primary antibody specifications [2]. For mTOR pathway markers, high-temperature retrieval using a decloaking chamber or microwave at 95-100°C for 20-30 minutes in citrate buffer (pH 6.0) generally provides optimal results. After cooling and rinsing, apply protein block (5% normal serum from secondary antibody host species or commercial protein block) for 30 minutes to reduce non-specific binding. Apply primary antibody at optimized dilution and incubate in a humidified chamber overnight at 4°C for maximum sensitivity and specificity. The following day, apply appropriate secondary detection system (polymer-based systems recommended for enhanced sensitivity) following manufacturer's instructions, typically requiring 30-60 minute incubations at room temperature. Develop using chromogen substrates (DAB recommended for permanent staining) with monitoring under microscopy to optimize signal-to-noise ratio, then counterstain with hematoxylin, dehydrate, clear, and mount using permanent mounting media [3] [2].
Table 2: Standard IHC Staining Protocol for this compound Biomarkers
| Step | Reagents & Specifications | Duration | Temperature | Critical Parameters |
|---|---|---|---|---|
| Deparaffinization | Xylene (3 changes) | 5 min each | Room temperature | Complete removal essential |
| Rehydration | Graded ethanols (100%, 95%, 70%) | 3 min each | Room temperature | Final rinse in distilled water |
| Peroxidase Block | 3% H₂O₂ in methanol | 15 minutes | Room temperature | Protect from light |
| Antigen Retrieval | Citrate buffer (10mM, pH 6.0) | 30 minutes | 95-100°C | Cool naturally for 30 minutes |
| Protein Block | 5% normal serum or BSA | 30 minutes | Room temperature | Match secondary host species |
| Primary Antibody | Optimized dilution in antibody diluent | Overnight | 4°C | Humidified chamber essential |
| Secondary Detection | Polymer-based detection system | 30-60 minutes | Room temperature | Follow manufacturer protocol |
| Chromogen Development | DAB substrate | 2-10 minutes | Room temperature | Monitor microscopically |
| Counterstaining | Hematoxylin | 30-60 seconds | Room temperature | Differentiate if necessary |
| Mounting | Permanent mounting medium | - | Room temperature | Avoid bubbles |
mTOR pathway biomarkers provide critical insights into drug target engagement and biological activity in treated tissues. The most extensively validated biomarker for this compound response is phosphorylated S6 ribosomal protein (p-S6), particularly at residues Ser235/236 and Ser240/244, which directly reflects S6K1 activity downstream of mTORC1 [1]. Immunohistochemical detection of p-S6 demonstrates consistent reduction following effective this compound treatment across multiple tumor types, including breast cancer, neuroendocrine tumors, and experimental models. Another significant biomarker is phosphorylated 4E-BP1 (Thr37/46), which regulates eIF4E availability and cap-dependent translation initiation [1]. In clinical practice, reduction in p-4E-BP1 staining following this compound administration provides complementary evidence of pathway inhibition. For proliferation assessment, Ki-67 staining offers valuable information on cytostatic response, with successful this compound treatment typically demonstrating significant reduction in Ki-67 labeling index [2]. Additional biomarkers with emerging importance include GLUT-1 (glucose transporter 1) expression, which may reflect metabolic adaptation to mTOR inhibition, and cleaved caspase-3 for apoptosis induction in certain contexts [3]. The combination of these biomarkers provides a comprehensive picture of this compound activity, encompassing direct target modulation, antiproliferative effects, and broader cellular consequences.
Microscopic evaluation of this compound biomarker staining requires systematic assessment using validated scoring systems that account for both intensity and distribution of signal. For phospho-protein biomarkers (p-S6, p-4E-BP1), a semi-quantitative H-score system provides optimal reproducibility, calculating as: H-score = (3 × percentage of strongly positive cells) + (2 × percentage of moderately positive cells) + (1 × percentage of weakly positive cells) + (0 × percentage of negative cells), yielding a theoretical range of 0-300 [2]. Staining intensity should be graded relative to internal positive controls (e.g., endothelial cells, stromal elements) and validated against reference images from control tissues. For Ki-67 proliferation index, count positive nuclei among at least 500 tumor cells in representative regions, expressing as percentage positivity [2]. Assessment should focus on viable tumor areas while excluding necrosis, crushing artifacts, and stromal elements. When analyzing treatment effects, compare paired samples (pre- and post-treatment) whenever possible, with response defined as ≥50% reduction in H-score for pathway markers or ≥30% reduction for Ki-67 labeling index based on published criteria [2]. Documentation should include representative digital images at appropriate magnifications (100×, 200×, 400×) with annotation of scored areas. For heterogeneous staining, which commonly occurs in mTOR pathway markers, multiple region analysis or whole slide digital imaging with automated analysis provides superior accuracy compared to subjective field selection [3] [2].
Figure 2: Biomarker Analysis Workflow for this compound Response Assessment. Systematic evaluation begins with quality control, proceeds through biomarker-specific scoring, and culminates in integrated therapeutic response classification.
Robust quantification of immunohistochemical staining requires implementation of standardized scoring systems that account for the specific biological characteristics of each biomarker. The H-scoring system provides optimal performance for continuously distributed biomarkers like p-S6 and p-4E-BP1, as it incorporates both staining intensity and percentage of positive cells [2]. For accurate H-score determination, pathologists should undergo training with reference images establishing intensity thresholds (negative, weak, moderate, strong) using internal controls as benchmarks. When assessing treatment effects in paired samples, calculate percentage reduction as: [(pre-treatment H-score - post-treatment H-score) / pre-treatment H-score] × 100. For Ki-67 proliferation index, count positively stained tumor nuclei among at least 500 tumor cells in representative regions, calculating percentage positivity [2]. In cases of significant intratumoral heterogeneity, which commonly occurs with mTOR pathway biomarkers, employ region-specific scoring in both hot spots and randomly selected areas to capture the complete biological profile. For advanced quantification, digital image analysis using whole slide scanning and automated algorithms provides superior reproducibility and sensitivity for detecting subtle changes in biomarker expression, particularly in clinical trial contexts [4]. When implementing digital analysis, establish thresholds for positive staining using manual scores as reference standards and validate against clinical outcomes when possible.
Comprehensive validation ensures IHC data reliability for this compound biomarker studies. Each staining run must include appropriate control materials representing different expression levels: (1) strong positive control (tissue with known high expression), (2) weak positive control (tissue with known low expression), (3) negative control (omission of primary antibody or use of isotype control), and (4) biological negative control (tissue with known absence of expression) [2]. For mTOR pathway biomarkers, This compound-treated xenografts or clinical specimens from treated patients provide ideal biological controls for assay validation. Implement batch-to-batch normalization using reference standards to minimize inter-assay variability, particularly in longitudinal studies. For multi-investigator studies, establish inter-observer concordance through training sessions and statistical assessment of agreement (kappa statistics for categorical scores, intraclass correlation coefficients for continuous measurements) [2]. Documentation should include detailed staining protocols with lot numbers for critical reagents (primary antibodies, detection systems) to facilitate troubleshooting and reproducibility. For clinical applications, adhere to CAP guidelines for IHC validation, including determination of assay precision, accuracy, and linearity using appropriate reference materials [2].
Table 3: Analytical Validation Parameters for this compound Biomarkers
| Validation Parameter | Acceptance Criteria | Recommended Method | Frequency |
|---|---|---|---|
| Inter-Assay Precision | CV < 15% | Repeat analysis of controls across runs | Each experiment |
| Intra-Assay Precision | CV < 10% | Multiple sections from same block | During validation |
| Analytical Sensitivity | Detect 1:64 dilution of positive control | Serial dilution of positive tissue | Quarterly |
| Linearity | R² > 0.95 across dilutions | Serial dilution of positive sample | During validation |
| Inter-Observer Concordance | Kappa > 0.7 or ICC > 0.8 | Multiple evaluators, same slides | During validation |
| Antibody Specificity | Distinct staining pattern, blockable | Peptide absorption, genetic controls | Each new lot |
| Reference Range | Established for each tissue type | Test minimum of 20 normal samples | During validation |
IHC biomarkers play increasingly important roles in clinical trials evaluating this compound across various cancer types. In advanced breast cancer, assessment of p-S6 and Ki-67 in paired biopsies has demonstrated pharmacodynamic activity and informed combination strategies. A recent real-world study of this compound plus exemestane in HR+/HER2- metastatic breast cancer patients demonstrated that biomarker evaluation could identify molecular features associated with treatment response and resistance mechanisms [2]. Similarly, in neuroendocrine tumors, mTOR pathway activation status assessed by p-S6 IHC has shown potential for patient stratification, though validated predictive biomarkers remain an unmet need [1]. For infantile hemangiomas, this compound has demonstrated efficacy in pre-clinical models, with IHC analysis revealing modulation of PI3K/AKT/mTOR pathway components and induction of p53-dependent cell death mechanisms [3]. In translational study designs, serial tumor biopsies collected pre-treatment (baseline), during early treatment (e.g., cycle 1 day 15), and at progression provide particularly valuable insights into drug mechanism, adaptive responses, and resistance development. The integration of IHC biomarkers with other molecular analyses (genomic, transcriptomic) creates comprehensive biomarker signatures that may better predict clinical benefit from this compound-containing regimens [4].
Predictive biomarker development for this compound represents an active research area with significant clinical implications. Current evidence suggests that baseline mTOR pathway activation, as determined by p-S6 IHC staining intensity, may identify tumors particularly dependent on this signaling axis and therefore more likely to respond to this compound [1]. However, the relationship is complex, as demonstrated in neuroendocrine tumors where neither baseline p-S6 expression nor PTEN loss consistently predicts this compound benefit in clinical trials [1]. This complexity underscores the need for multiplexed biomarker approaches that simultaneously evaluate multiple pathway components and activation states. Emerging technologies including digital pathology and multiplex IHC enable comprehensive signaling network assessment in single tissue sections, potentially revealing biomarker patterns with superior predictive value [4]. For companion diagnostic development, analytical validation must meet regulatory standards with demonstrated reproducibility across laboratories and staining platforms. Clinical validation requires appropriately powered studies with predefined endpoints and statistical plans, ideally using prospective-retrospective designs when prospective collection isn't feasible. While no IHC biomarker currently guides this compound use in standard practice, ongoing research continues to refine our understanding of context-specific determinants of response across different tumor types [1].
This compound is an oral mammalian target of rapamycin (mTOR) inhibitor that has demonstrated significant clinical utility across multiple therapeutic areas, including oncology, transplantation medicine, and management of tuberous sclerosis complex. As a derivative of sirolimus (rapamycin) with improved pharmacokinetic properties, this compound exhibits a complex pharmacokinetic profile characterized by significant inter-individual variability and a narrow therapeutic index. Understanding its pharmacokinetic properties is essential for optimizing dosing regimens across different patient populations and clinical indications.
The pharmacokinetics of this compound have been extensively characterized in healthy subjects and special populations, including patients with hepatic impairment, pediatric patients, and those receiving concomitant medications. This compound is primarily metabolized via the cytochrome P450 3A4 (CYP3A4) system and is a substrate for the P-glycoprotein (P-gp) efflux transporter. These characteristics make it susceptible to numerous drug-drug interactions and significant variability in exposure parameters. This document provides comprehensive application notes and experimental protocols for conducting pharmacokinetic studies of this compound in human subjects, supporting researchers in designing robust clinical trials and therapeutic drug monitoring programs.
Table 1: Basic Pharmacokinetic Parameters of this compound in Human Subjects
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Tmax | 1-2 hours | Fasting conditions | [1] [2] |
| Bioavailability | ~12% (rats) | Oral administration | [3] |
| Protein Binding | ~74% | Healthy subjects and hepatic impairment | [2] [4] |
| Blood-to-Plasma Ratio | 17-73% | - | [4] |
| Terminal Half-life | ~30-35 hours | Healthy subjects | [2] [4] |
| Apparent Clearance (CL/F) | 19.4 ± 5.8 L/h | Healthy subjects (2-4 mg dose) | [2] |
| Primary Metabolic Pathway | CYP3A4 | Liver and gut | [2] [4] |
| Primary Route of Elimination | Feces (80%), Urine (5%) | - | [4] |
Dose proportionality has been demonstrated for this compound within the therapeutic dose range. In a phase I study of Chinese patients with advanced solid tumors, this compound pharmacokinetic parameters increased dose-proportionally from 5 mg/day to 10 mg/day doses. The mean Cmax and AUC values at steady state were 5.4 ± 1.8 ng/mL and 238 ± 77 ng·h/mL for the 5 mg/day dose, compared to 13.2 ± 7.9 ng/mL and 514 ± 231 ng·h/mL for the 10 mg/day dose [5]. Steady-state concentrations are typically achieved within 7 days of once-daily dosing, with trough concentrations providing a reliable indicator of overall drug exposure [1].
Table 2: Steady-State Pharmacokinetic Parameters of this compound in Special Populations
| Population | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance | Reference |
|---|---|---|---|---|---|
| Healthy Subjects | 10 mg single dose | 15.4 ± 8.6 | 114 ± 45 | 19.4 ± 5.8 L/h | [2] |
| Moderate Hepatic Impairment | 10 mg single dose | 11.7 ± 4.3 | 245 ± 91 | 9.1 ± 3.1 L/h | [2] |
| Advanced Solid Tumors | 5 mg/day | 5.4 ± 1.8 | 238 ± 77 | - | [5] |
| Advanced Solid Tumors | 10 mg/day | 13.2 ± 7.9 | 514 ± 231 | - | [5] |
Study Population: Patients with advanced breast cancer, gastric cancer, non-small cell lung cancer, or renal cell carcinoma refractory to standard therapy. Key inclusion criteria include: age ≥18 years, at least one measurable lesion per RECIST criteria, adequate bone marrow, liver and renal functions, controlled diabetes (fasting serum glucose ≤1.5 × upper limit of normal), and WHO performance status of 0-2 [5].
Exclusion criteria encompass: primary CNS tumors or metastases, uncontrolled infection, seropositivity for HIV or hepatitis B/C, gastrointestinal impairment that could significantly alter this compound absorption, recent antineoplastic therapy (within 30 days), radiation therapy (within 4 weeks), or surgery (within 3 weeks) before initiating this compound, and treatment with strong CYP3A4 inhibitors or inducers within 5 days before study initiation [5].
Dosing Protocol:
Pharmacokinetic Sampling Protocol:
Study Population: Subjects with mild (Child-Pugh A), moderate (Child-Pugh B), and severe (Child-Pugh C) hepatic impairment compared to healthy matched controls [2].
Dosing Protocol: Single 10 mg oral dose administered as two 5 mg tablets after a light, low-fat breakfast (~350 calories, 1-2 g fat).
Pharmacokinetic Sampling: Intensive sampling over 16 days with samples collected pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 24, 36, 48, 72, 96, 120, 144, 192, 240, 288, 336, and 384 hours post-dose.
Key Findings: Hepatic impairment significantly affects this compound pharmacokinetics. Patients with mild, moderate, and severe hepatic impairment showed increased AUC values of 1.96, 3.51, and 6.54-fold compared to healthy subjects, respectively. Dose reduction is recommended in hepatic impairment: 7.5 mg/day for mild impairment, 5 mg/day for moderate impairment, and 2.5 mg/day for severe impairment [2].
Study Focus: Evaluation of pharmacokinetic interactions between this compound and enzyme-inducing antiseizure medications [6].
Study Design: Retrospective analysis of therapeutic drug monitoring data.
Key Findings: Concomitant administration of enzyme-inducing antiseizure medications (carbamazepine, eslicarbazepine, oxcarbazepine, phenytoin, phenobarbital) reduces this compound exposure by approximately 50% (C/D ratio 0.7 vs 1.4 ng/mL per mg). No significant interactions were observed with non-enzyme-inducing ASMs [6].
Diagram 1: this compound Pharmacokinetic Pathway: Absorption, Distribution, Metabolism, and Excretion
This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), with additional contributions from CYP3A5 and CYP2C8 enzymes [7] [4]. The metabolism occurs through oxidative processes, resulting in six primary metabolites detected in human blood: three monohydroxylated metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate of this compound [4]. The hydroxythis compound metabolites demonstrate significantly reduced immunosuppressive activity compared to the parent drug, with approximately 10-40% of the activity of this compound itself.
The elimination pathway of this compound is predominantly through hepatic clearance and biliary excretion. After administration of a radiolabeled dose, approximately 80% of the radioactivity is recovered in feces, while only 5% is excreted in urine [4]. The relatively long elimination half-life of 30-35 hours supports once-daily dosing regimens. This compound is a substrate for P-glycoprotein (P-gp), which influences its absorption and tissue distribution, particularly at the blood-brain barrier [4].
Sample Preparation:
Instrumentation Parameters:
Quality Control:
Methodology:
Protocol Considerations:
Hepatic function significantly impacts this compound pharmacokinetics due to its extensive hepatic metabolism. Patients with moderate hepatic impairment (Child-Pugh B) demonstrate reduced clearance (9.1 ± 3.1 L/h vs 19.4 ± 5.8 L/h in healthy subjects), increased AUC (245 ± 91 ng·h/mL vs 114 ± 45 ng·h/mL), and prolonged half-life (79 ± 42 hours vs 43 ± 18 hours) [2]. The degree of impairment correlates with exposure changes, necessitating dose adjustments:
Table 3: this compound Dose Adjustments in Hepatic Impairment
| Hepatic Function | Child-Pugh Class | Recommended Oncology Dose | AUC Increase vs Healthy |
|---|---|---|---|
| Normal | - | 10 mg/day | - |
| Mild Impairment | A | 7.5 mg/day | 1.96-fold |
| Moderate Impairment | B | 5 mg/day | 3.51-fold |
| Severe Impairment | C | 2.5 mg/day | 6.54-fold |
Enzyme Inducers: Coadministration with strong CYP3A4 inducers reduces this compound exposure. Enzyme-inducing antiseizure medications (carbamazepine, phenytoin, phenobarbital) decrease this compound concentration/dose ratios by approximately 50% (0.7 vs 1.4 ng/mL per mg) [6].
Enzyme Inhibitors: Strong CYP3A4 inhibitors (ketoconazole, clarithromycin, ritonavir) significantly increase this compound exposure. Concomitant use is generally contraindicated or requires substantial dose reduction.
Food Interactions: this compound should be administered consistently with regard to meals as food may reduce the AUC and Cmax. Grapefruit and grapefruit juice should be avoided due to CYP3A4 inhibition [4].
Genetic polymorphisms in enzymes and transporters contribute to this compound pharmacokinetic variability:
Studies have identified specific single nucleotide polymorphisms (SNPs) associated with this compound pharmacokinetics and toxicity. For example, the CYP3A4*22 polymorphism is associated with reduced enzyme activity and potentially increased this compound exposure [7].
Therapeutic drug monitoring is recommended for this compound due to its narrow therapeutic index, significant pharmacokinetic variability, and concentration-efficacy relationships. Specific indications include:
Trough Concentration Monitoring:
Interpretation Guidelines:
Intra-patient Variability: The coefficient of variation for this compound trough concentrations within individuals is approximately 40%, necessitating repeated measurements for dose optimization [6].
This compound demonstrates complex pharmacokinetics characterized by significant inter-individual variability influenced by hepatic function, drug interactions, and genetic factors. Robust pharmacokinetic study designs should incorporate appropriate sampling strategies, sensitive analytical methods, and careful consideration of patient-specific factors. Therapeutic drug monitoring plays a crucial role in optimizing this compound therapy, particularly in special populations and those receiving concomitant medications that affect CYP3A4 activity. The protocols outlined in this document provide researchers with comprehensive guidance for conducting this compound pharmacokinetic studies in human subjects.
Executive Summary: These application notes consolidate biomarker analysis protocols and findings from phase II clinical trials of everolimus (RAD001) in advanced biliary tract cancer (BTC) and advanced gastric cancer (AGC). The data provides a framework for investigating potential predictive biomarkers of response to this compound, focusing on the PI3K/AKT/mTOR signaling pathway.
The table below summarizes key efficacy outcomes and biomarker correlations from the cited studies.
| Study & Population | Sample Size | Primary Efficacy Results | Key Biomarker Findings |
|---|
| RADiChol Study [1] Advanced Biliary Tract Cancer (1st line) | 27 patients | - DCR at 12 weeks: 48%
Here are the detailed methodologies for key biomarker experiments from the studies.
This protocol is adapted from both the RADiChol and gastric cancer studies [1] [2].
This protocol is based on the methods described in the RADiChol Study [1].
Used in the RADiChol Study to assess for gene amplification [1].
The diagram below outlines the key steps for processing biopsy samples for biomarker analysis, from sample preparation to data interpretation.
This diagram illustrates the mTOR signaling pathway, the mechanism of action of this compound, and the key biomarkers analyzed.
| Mechanism | Description | Key Evidence / Components |
|---|
| MET Pathway Activation | Upregulation of MET phosphorylation drives resistance; dual inhibition of MET & HGF activation is a promising strategy [1]. | - Phospho-MET (Y1234/1235) significantly upregulated in metastatic renal cell carcinoma (mRCC) sites (p = 0.0001) [1].
The following workflow and detailed protocol can be used to investigate MET activation as a mechanism of this compound resistance in cell models.
This methodology is adapted from studies investigating MET in renal cell carcinoma [1].
1. Cell Culture and Resistance Induction
2. Confirmation of Resistance via Cell Proliferation Assay
3. Protein Extraction and Western Blot Analysis This step assesses the expression and activation of MET and downstream pathways.
4. Functional Validation with Inhibitors
Q1: What is the clinical evidence for targeting MET to overcome this compound resistance? Preclinical studies show that the combined use of a MET inhibitor (Capmatinib) and an HGF-activator inhibitor (SRI-31215) results in the strongest inhibition of MET phosphorylation, cell proliferation, and migration in renal cancer cell lines. This dual inhibition represents a promising strategy for treating metastatic RCC, warranting further clinical validation [1].
Q2: Are there any biomarkers to predict the development of this compound resistance? While robust predictive biomarkers are still elusive, research points to several candidates [2]. Monitoring the phosphorylation status of MET, Akt, and S6 ribosomal protein before and during treatment can provide insights. Additionally, upregulation of MET phosphorylation at metastatic sites has been strongly correlated with poor prognosis, suggesting it could serve as a valuable biomarker [1] [2].
Q3: How does the feedback activation of mTORC2/Akt contribute to resistance, and how can it be addressed? this compound inhibits mTORC1 but not mTORC2. This inhibition can disrupt a negative feedback loop, leading to the hyperphosphorylation of Akt at Ser473 by mTORC2. This activated Akt can then promote cell survival and growth, blunting the effect of this compound [2]. Addressing this may require next-generation agents that can inhibit both mTORC1 and mTORC2 complexes [4].
The table below summarizes the key mechanism by which FKBP12 disruption can lead to this compound resistance, as identified in recent research.
| Resistance Mechanism | Molecular Interaction | Experimental Evidence | Proposed Overcoming Strategy |
|---|---|---|---|
| Persistent Met activation [1] [2] | FKBP12 binds to the Met receptor tyrosine kinase, promoting its full activation. This compound disrupts the Met-FKBP12 complex, inhibiting Met. In resistance, this complex is not properly disrupted [1] [2]. | Co-immunoprecipitation confirmed Met-FKBP12 interaction, disrupted by this compound [1]. In resistant cells, Met inhibition (pharmacologic or siRNA) restored efficacy [1] [2]. | Combine this compound with Met inhibitors (e.g., PHA665752) [1] [2]. |
The following diagram illustrates this specific resistance pathway and the proposed strategy to overcome it.
The table below outlines different experimental models used to study this compound resistance, which can help in designing validation experiments.
| Model System | Induction Method | Key Findings & Characterization | Response to Alternative Agents |
|---|---|---|---|
| Pancreatic NET (BON-1, QGP-1) [3] | Long-term culture with increasing this compound doses (up to 22 weeks). | Resistance was reversible after a 10-12 week drug holiday [3]. | AZD2014 (mTORC1/2 inhibitor) and NVP-BEZ235 (PI3K-mTOR inhibitor) inhibited proliferation in resistant lines [3]. |
| Hepatocellular Carcinoma (HCC) In Vitro/In Vivo [4] | N/A (Investigated inherent resistance). | Monotherapy with this compound (mTORC1 inhibitor) or Ku0063794 (mTORC1/2 inhibitor) was insufficient; could not inhibit Epithelial-Mesenchymal Transition (EMT) [4]. | Combination of this compound + Ku0063794 was superior to either alone, significantly reducing proliferation, invasion, and inhibiting EMT [4]. |
| Various Cancer Cell Lines (Renal, Breast, Lung) [1] | Generation of this compound-resistant sublines (method not detailed). | Resistant cells showed aberrant Met activation. Overexpression of wild-type or mutant Met caused resistance [1]. | Combination with Met inhibitor PHA665752 reduced tumor growth in mouse xenografts and improved survival [1] [2]. |
Based on the search results, here are methodologies for core experiments investigating this resistance mechanism.
This protocol validates the direct molecular interaction between Met and FKBP12 and how this compound affects it.
This protocol tests the strategy of combining this compound with a Met inhibitor to overcome resistance.
Q1: My experiments show that this compound inhibits mTORC1 (as seen by reduced pS6K), but the cancer cells continue to proliferate. Could this be due to Met activation? A1: Yes, this is a likely mechanism. Persistent Met activation can sustain pro-survival and proliferative signals independently of mTORC1 inhibition, leading to this compound resistance [1] [2]. Check the phosphorylation status of Met in your resistant models.
Q2: Are there alternative mTOR-targeted agents that can overcome resistance to this compound? A2: Yes, research suggests that ATP-competitive mTOR inhibitors which target both mTORC1 and mTORC2 (e.g., AZD2014, OSI-027) or dual PI3K-mTOR inhibitors (e.g., NVP-BEZ235) can inhibit the proliferation of cell lines with acquired resistance to this compound [3].
Q3: Is the resistance to this compound permanent? A3: Not necessarily. One study on pancreatic NET cells showed that acquired resistance after long-term this compound exposure was reversible after a 10-12 week drug holiday, suggesting it can be an adaptive response [3].
The table below summarizes the two most common and significant toxicities associated with this compound.
| Toxicity | Key Characteristics | Primary Management Strategy | Key Clinical Evidence |
|---|---|---|---|
| mTORi-associated Stomatitis (mIAS) | Aphthous-like, superficial ulcers on non-keratinized mucosa; often early onset [1] [2]. | Prophylaxis: Dexamethasone alcohol-free mouthwash (0.5 mg/5 mL), 10 mL swished for 2 min and spit, 4 times daily [3] [4]. | SWISH trial: Grade ≥2 stomatitis reduced to 2% with prophylaxis vs. 33% in historical control [3]. |
| Non-Infectious Pneumonitis | Dyspnea, dry cough, fever; radiologic findings of ground-glass opacities/interstitial infiltrates [5] [6]. | 1. Dose Interruption/Modification: For Grade ≥2 [7]. 2. Drug Discontinuation: For severe (Grade 3-4) cases [5] [6]. 3. Corticosteroids: For severe, life-threatening disease [5]. | Associated with favourable outcome: Longer PFS and OS in patients with CT-verified pneumonitis [6]. |
The exact mechanism is still under investigation, but it is distinct from chemotherapy-induced mucositis. A leading hypothesis suggests that mTOR inhibition impacts the growth and maintenance of the oral epithelium and may dysregulate the local immune microenvironment, leading to an inflammatory response that manifests as aphthous-like ulcers [1].
Prophylactic Dexamethasone Mouthwash (from the SWISH trial)
Alternative/Ongoing Research Approaches
The workflow below summarizes the management strategy for this compound-associated stomatitis.
Diagnosis: This is a diagnosis of exclusion. Key steps include:
Management:
Interestingly, no. In metastatic renal cell carcinoma (mRCC), the development of this compound-induced pneumonitis has been associated with a more favorable outcome. Two independent cohorts showed that patients with CT-verified pneumonitis had significantly longer Progression-Free Survival (PFS) and Overall Survival (OS) compared to those without [6]. This suggests it may be a biomarker of biologic drug activity.
The diagnostic and management pathway for pneumonitis is outlined below.
The hematocrit effect refers to the influence of the volume percentage of red blood cells in blood on the accuracy of analytical methods. For everolimus, which extensively accumulates in erythrocytes, this is a critical source of variability [1] [2].
The core mechanism is twofold:
The table below summarizes how hematocrit affects different analytical matrices and the recommended solutions.
| Analytical Method | Impact of Hematocrit | Recommended Solutions & Corrections |
|---|---|---|
| Whole-Blood Pharmacokinetics | A decrease in hematocrit from 45% to 20% can cause an ~50% reduction in measured whole-blood exposure [1] [2] [6]. | Use a semi-physiological population PK model to estimate plasma PK from whole-blood data [1] [2] [3]. Always correct whole-blood concentrations for hematocrit [1] [2]. |
| Dried Blood Spot (DBS) | Significant effect, particularly at low hematocrit (e.g., 0.20 L/L). Accuracy deviates by >15% at low Hct with high this compound concentrations (≥20 μg/L) [4] [5]. | Use a fixed-diameter punch from the center of the DBS [4] [7]. Apply a correction algorithm using Hct value [8]. Validate method across Hct range of 0.20-0.50 L/L [4]. |
| Volumetric Microsampling (VAMS/qDBS) | The hematocrit effect is largely mitigated. Studies report negligible effects for both Mitra (VAMS) and Capitainer (qDBS) devices [9]. | Use volumetric microsampling devices (e.g., Mitra, Capitainer) that collect a fixed blood volume, minimizing the impact of hematocrit on volume accuracy [9]. |
The following diagram illustrates the mechanism of the hematocrit effect and the two main correction strategies.
Here are the core methodologies for two key approaches to managing the hematocrit effect.
This protocol is adapted from methods used in the oncology setting [4] [5] [7].
This approach is used to understand the impact of hematocrit on this compound pharmacokinetics and pharmacodynamics [1] [2] [6].
Q: My patient has a low hematocrit (0.25 L/L). Can I still use DBS for this compound TDM?
Q: Why should I correct whole-blood this compound concentrations for hematocrit when plasma PK is unaffected?
Q: What is the most modern way to overcome the hematocrit effect in DBS analysis?
This compound has a narrow therapeutic index, and its interactions primarily involve the Cytochrome P450 3A4 (CYP3A4) enzyme system and the P-glycoprotein (P-gp) transporter [1] [2] [3]. The tables below provide a quantitative overview of these interactions.
Table 1: Interaction Potentials and Clinical Management
| Interaction Type / Drug Example | Effect on this compound Exposure | Clinical Management & Dose Adjustment |
|---|
| Strong CYP3A4/P-gp Inhibitors (e.g., Ketoconazole, Clarithromycin) | Significantly Increase AUC [2] | Avoid concomitant use. If combination is unavoidable, consider an empirical this compound dose reduction. [2] | | Moderate CYP3A4/P-gp Inhibitors (e.g., Letermovir [4] [5]) | Increases AUC by ~2.5-fold [4] [5] | Reduce the this compound dose as recommended. [2] | | Strong CYP3A4/P-gp Inducers (e.g., Rifampin, St. John's Wort) | Significantly Decrease AUC [2] | Avoid concomitant use. If combination is unavoidable, consider an empirical this compound dose increase. [2] |
Table 2: Key Pharmacokinetic and Safety Parameters for Interaction Management
| Parameter | Description & Relevance in DDIs |
|---|---|
| Therapeutic Range (Cminss) | Oncology: 10 - 26.3 ng/mL. Levels ≥10 ng/mL linked to better response; >26.3 ng/mL increases toxicity risk 4-fold. [6] [3] |
| TSC-associated SEGA/Seizures: 5 - 15 ng/mL. Requires therapeutic drug monitoring (TDM) with dose titration. [7] [2] | |
| Metabolism & Transport | Primarily metabolized by CYP3A4; also a substrate for P-gp. This dual role is the basis for most interactions. [1] [2] [3] |
| Half-Life | ~30 hours. Important to consider for the timing of interaction onset and offset. [1] |
For researchers studying these interactions, here are methodologies from recent studies.
1. Protocol: Using Physiologically-Based Pharmacokinetic (PBPK) Modeling to Predict DDIs
This in silico approach is valuable for predicting untested clinical scenarios.
2. Protocol: Investigating Transporter-Mediated Interactions via In Vitro Cell Models
This protocol assesses how chronic this compound exposure may influence the expression of drug transporters.
The following diagrams illustrate the core metabolic pathway of this compound and a generalized workflow for PBPK-based DDI prediction.
This compound Metabolism and Key Interaction Sites
PBPK Modeling Workflow for DDI Prediction
Q1: A researcher observes unexpected this compound toxicity in their in vivo model. What are the first interaction-related factors to check?
Q2: Why is Therapeutic Drug Monitoring (TDM) critical in managing this compound therapy? this compound exhibits high inter- and intra-individual pharmacokinetic variability [6]. TDM is essential because:
Q3: Beyond CYP3A4, what other mechanisms can cause this compound interactions? Recent research indicates that long-term this compound exposure can downregulate the expression and function of ABCB1 (P-gp) and ABCG2 transporters in intestinal cells [8]. This suggests a novel, non-competitive mechanism for drug interactions, where this compound could increase the absorption of other drugs that are substrates for these transporters.
Q1: What is the biggest source of interference in everolimus analysis? The biological matrix (whole blood) is a primary source of interference due to endogenous compounds. Additionally, for in-vitro release testing, surfactants like Triton X-405 used in dissolution media can cause significant ultraviolet (UV) interference, making sample clean-up essential [1].
Q2: Which technique is the gold standard for this compound therapeutic drug monitoring (TDM)? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard. It offers high specificity, sensitivity, and the ability to simultaneously detect multiple drugs, overcoming the limitations of immunoassays [2] [3] [4].
Q3: How can I remove surfactant interference from dissolution samples? A robust approach is to use Solid-Phase Extraction (SPE). A validated method uses a Strata C18-E 96-well plate to retain this compound while washing away the surfactant Triton X-405, effectively cleaning the sample for UV-Vis or LC analysis [1].
Q4: My method is sensitive to hematocrit variations in dried blood spots. What can I do? Consider switching from conventional DBS to modern volumetric microsampling devices like Mitra (VAMS) or Capitainer (qDBS). These devices collect a fixed blood volume, which significantly reduces the impact of hematocrit on analytical results [4] [5].
The following table summarizes key parameters from validated methods to address common interference challenges.
Table 1: Method Selection for Interference Removal
| Interference Source | Recommended Technique | Key Method Parameters for Interference Removal | Reference |
|---|
| Surfactants in Dissolution Media | SPE with UV-Vis | Sorbent: Strata C18-E (100 mg/well). Wash: 5% MeOH in 10mM Phosphate Buffer (pH 7.4). Elution: Acetonitrile. Achieves >95% recovery of this compound and removes Triton X-405. | [1] | | Complex Biological Matrix (Whole Blood) | LC-MS/MS | Sample Prep: Protein precipitation with ZnSO4/MeOH/ACN. Column: Polar-modified C18 (e.g., Kinetex Polar C18). Mobile Phase: Gradient of ACN and buffer. Provides high specificity and clean peaks. | [4] [6] | | Hematocrit Effect (Dried Blood Analysis) | LC-MS/MS with VAMS/qDBS | Device: Mitra or Capitainer. Extraction: MeOH (VAMS) or ACN with salt-assisted purification (qDBS). Impact: Minimizes hematocrit-related bias in quantification. | [4] |
For a broader perspective, the table below compares the core parameters of several established chromatographic methods.
Table 2: Comparison of Validated Chromatographic Methods for this compound
| Application | Technique | Column | Mobile Phase (Isocratic) | Detection | Runtime | Reference |
|---|---|---|---|---|---|---|
| Pharmaceutical Formulation | HPLC-UV | Hypersil BDS C18 (100x4.6 mm, 5 µm) | Ammonium Acetate Buffer (pH 6.5):ACN (50:50 v/v) | UV, 280 nm | ~3.1 min | [7] |
| Clinical TDM (Multi-drug) | UHPLC-MS/MS | Not Specified | Gradient Elution | MS/MS (MRM) | 3.5 min | [2] |
| Clinical TDM (Microsampling) | LC-MS/MS | Polar-modified C18 (e.g., Kinetex Polar C18) | Gradient Elution | MS/MS (MRM) | ~0.92 min | [4] |
Here are step-by-step protocols for two key methods that directly address interference removal.
This protocol is adapted for high-throughput analysis of this compound from surfactant-containing dissolution media [1].
The workflow for this SPE clean-up process is outlined below.
This protocol is suitable for sensitive and specific quantification from complex biological matrices [4] [6].
The general workflow for sample preparation and LC-MS/MS analysis is summarized in the following diagram.
I hope this technical support content provides a solid foundation for your analytical development work.
| Question | Evidence-Based Answer & Key Considerations |
|---|---|
| What is the efficacy of a reduced 5 mg dose compared to the standard 10 mg dose? | For most patients, 5 mg/day showed comparable efficacy to 10 mg/day in terms of median PFS and OS, but with significantly better safety and compliance [1]. However, in primary endocrine-resistant or premenopausal patients, the standard 10 mg dose provided a more significant PFS benefit [1]. |
| What are the most common adverse events and their typical severity? | The most frequent AEs are stomatitis, fatigue, diarrhea, anorexia, and hematological/ metabolic issues (e.g., anemia, hyperglycemia) [2]. A systematic review confirms that the majority of these events are Grade 1 or 2 in severity [2]. |
| Is there a link between drug exposure and toxicity? | Yes. Studies show a strong correlation between systemic this compound exposure (AUC) and the risk of toxicity, particularly stomatitis and the need for dose reduction [3] [4]. This makes it a good candidate for Therapeutic Drug Monitoring (TDM) [3]. |
| How does hepatic impairment affect this compound dosing? | Hepatic impairment reduces drug clearance and increases systemic exposure [5]. The degree of impairment, assessed by Child-Pugh class, should guide dose adjustment, though specific guidelines for cancer patients are an area of ongoing research [5]. |
Table 1: Comparison of Low-Dose vs. Standard-Dose this compound [1]
| Outcome Measure | 5 mg/d Group | 10 mg/d Group | P-value |
|---|---|---|---|
| Median PFS | 8.07 months | 7.07 months | 0.663 |
| Median OS | 30.53 months | 29.47 months | 0.615 |
| Fatigue Incidence | 29.2% | 53.3% | 0.038 |
| Diarrhea Incidence | 10.8% | 33.3% | 0.011 |
| Treatment Interruption | Lower rate | Higher rate | - |
Table 2: Incidence of Common Adverse Events (Any Grade) from a Systematic Review [2]
| Adverse Event | Overall Incidence (%) | Incidence of Grade 1/2 (%) | Incidence of Grade 3/4 (%) |
|---|---|---|---|
| Leukopenia | 29.6 | Data not specified | Data not specified |
| Anorexia | 25.2 | 21.8 | 3.3 |
| Anemia | 24.4 | 17.8 | 7.1 |
| Fatigue | 23.7 | 20.0 | 4.8 |
| Diarrhea | 22.3 | 20.4 | 2.6 |
| Hypercholesterolemia | 20.2 | 19.3 | 1.3 |
| Asthenia | 20.6 | 17.5 | 3.1 |
| Hyperglycemia | 16.9 | 13.3 | 4.7 |
Here are methodologies from key studies that you can adapt for your research.
This protocol is based on a study that established a clear link between this compound exposure and adverse events like stomatitis [3] [4].
The workflow for this exposure-toxicity analysis is summarized below:
This protocol is based on the DIANA-1 project, a prospective study designed to optimize this compound dosing in cancer patients through TDM [6].
The workflow for implementing a TDM program is as follows:
The table below summarizes key quantitative data on everolimus stability from the search results.
| Sample/Product Type | Storage Condition | Stability Duration | Key Findings / Degradation | Citation |
|---|---|---|---|---|
| Whole Blood (for TDM) | 30°C (with light exposure) | 7 days | Concentration decreased by approx. 6.1%. [1] | |
| Whole Blood (for TDM) | -20°C (single freeze-thaw) | 90 days | Stable for up to 90 days. [1] | |
| Drug-Eluting Stents (DES) | Variable (see FAQ) | Defined shelf life | Stability is defined by critical performance attributes, not just drug content. [2] |
Here are answers to common technical questions you might encounter.
Inconsistencies can arise from pre-analytical, analytical, or storage factors. The following workflow diagrams a systematic approach to troubleshooting.
Diagram: A systematic troubleshooting guide for inconsistent this compound experimental results.
The choice between traditional venous whole blood and newer microsampling techniques depends on your experimental needs. The following diagram compares the two workflows.
Diagram: A comparison of experimental workflows for this compound analysis using traditional venous blood versus modern microsampling techniques. [4]
For your experimental plans, here are detailed methodologies from the search results.
Protocol 1: Assessing Long-Term Stability in Whole Blood
Protocol 2: LC-MS/MS Method for Quantitative Analysis
Research has identified several molecular pathways that cancer cells use to develop resistance to this compound. The table below summarizes the primary mechanisms.
| Mechanism of Resistance | Description | Potential Experimental Model |
|---|---|---|
| Upregulation of MAPK Signaling [1] | In certain ER+ breast cancer cells with upregulated PI3K signaling, resistance to this compound develops through increased activation of the MAPK pathway, making cells insensitive to single-agent therapies. | Type 1 this compound-Resistant (EvR) cells derived from MCF-7 EDR cells [1]. |
| Loss of ER Expression & JNK/Src Signaling [1] | In ER+ breast cancer cells that have lost ER expression, resistance involves upregulated JNK and Src signaling. The JNK inhibitor becomes ineffective, but the Src inhibitor dasatinib can reduce cell growth. | Type 2 this compound-Resistant (EvR) cells derived from MCF-7 EDR cells [1]. |
| mTORC2 Activation [2] | In osteosarcoma, treatment with other targeted agents (e.g., sorafenib) can induce resistance through activation of the mTORC2 complex, a pathway not effectively inhibited by this compound. | Osteosarcoma xenograft models [2]. |
Recent clinical trials have shown that combining this compound with a new generation of targeted agents can help overcome resistance, particularly in breast cancer.
| Strategy / Combination | Clinical Context | Reported Efficacy |
|---|---|---|
| Giredestrant + this compound [3] [4] [5] | ER+/HER2- advanced breast cancer, post-CDK4/6 inhibitor therapy. | In patients with ESR1 mutations: Median PFS of 9.99 months vs 5.45 months with standard care (HR=0.38). In the overall population: Median PFS of 8.77 months vs 5.49 months (HR=0.56) [4] [5]. |
| Lenvatinib + this compound [6] | Advanced clear-cell renal cell carcinoma (ccRCC), post-immunotherapy. | Median PFS of 15.7 months vs 10.2 months with cabozantinib [6]. |
| Dual Pathway Blockade [1] | Preclinical model of ER+ breast cancer. | In Type 1 EvR cells, single agents were ineffective, but a combination of fulvestrant (anti-ER) and a MEK inhibitor (U0126) successfully suppressed cell growth [1]. |
For researchers aiming to model and investigate this compound resistance in the lab, the following workflow, based on a published study, provides a detailed methodology [1].
Key Experimental Steps [1]:
The following diagram integrates the core resistance mechanism and a key combination strategy identified in the search results, providing a visual guide for your research.
Interpreting the Workflow and Diagram:
What is the incidence and time course of everolimus-induced hyperglycemia? Hyperglycemia is a major side effect of this compound, with a reported incidence of 12% to 50% in phase III clinical trials [1]. In a case series, hyperglycemia manifested within 3 to 8 weeks after initiating this compound treatment, regardless of the patient's body mass index or pre-existing diabetes status [2] [1].
What is the underlying mechanism of hyperglycemia? Evidence from clinical studies indicates that the primary mechanism is impaired insulin secretion rather than insulin resistance. Investigations, including hyperinsulinemic-euglycemic clamp studies, showed that this compound did not affect insulin sensitivity in the liver, skeletal muscle, or adipose tissue. Instead, it directly compromised insulin secretion, leading to increased basal hepatic glucose production [2] [1]. Preclinical models support this, showing this compound can lead to glucose intolerance even with high insulin levels [3].
How should hyperglycemia be managed in a research or clinical setting? The hyperglycemia is often reversible upon discontinuation of this compound [2] [1]. During treatment, active management is required. Insulin or insulin secretagogues are often necessary for glycemic control [2] [1]. Preclinical research suggests the anti-diabetic drug metformin may be a promising complementary agent, as it additively inhibits cell survival and mTOR signaling when combined with this compound in breast cancer cell lines [4].
How does this compound cause dyslipidemia, and which statins are most effective? this compound treatment can induce dyslipidemia, characterized by increases in LDL-cholesterol, total cholesterol, and triglycerides [5] [6] [7]. For renal transplant recipients receiving this compound, rosuvastatin demonstrated a superior lipid-lowering effect compared to fluvastatin, reducing LDL-cholesterol by an additional 30.2% and total cholesterol by 18.2% [5]. A pharmacokinetic study showed no significant interaction between this compound and rosuvastatin, indicating the combination is safe [5].
Are there general recommendations for managing statin therapy with immunosuppressants? Yes. When using statins with immunosuppressants like this compound, consider potential drug-drug interactions. The following table summarizes recommended statin dosing limits based on interaction profiles [7]:
| Statin | Recommended Maximum Dose with Cyclosporine | Suggested Consideration with this compound |
|---|---|---|
| Fluvastatin | 40 mg/day | Similar dosing limit advised |
| Pravastatin | 40 mg/day | Similar dosing limit advised |
| Rosuvastatin | 5 mg/day | May be tolerated at higher doses (e.g., 20 mg/day) [5] |
| Atorvastatin | 10 mg/day (per labeling); data conflicting | Use with caution |
| Simvastatin, Lovastatin, Pitavastatin | Avoid | Avoid |
The tables below summarize key quantitative findings from clinical and preclinical studies on this compound' metabolic side effects.
Table 1: Clinical Course of this compound-Induced Hyperglycemia (Case Series, n=4) [2] [1]
| Parameter | Findings |
|---|---|
| Time to Onset | 3 to 8 weeks after this compound initiation |
| Risk Factors | Not correlated with BMI (range 21.3–29.1 kg/m²) or pre-existing diabetes |
| Management Required | Insulin or insulin secretagogues in most patients |
| Reversibility | Full reversal after cessation; no anti-diabetic agents required post-therapy |
Table 2: Lipid-Lowering Efficacy of Rosuvastatin vs. Fluvastatin (in Renal Transplant Recipients on this compound) [5]
| Lipid Parameter | Change from Baseline with Rosuvastatin |
|---|---|
| LDL-Cholesterol | -30.2 ± 12.2% (p < 0.01) |
| Total Cholesterol | -18.2 ± 9.6% (p < 0.01) |
| Triglycerides | -18.2 ± 17.7% (p = 0.01) |
| HDL-Cholesterol | +5.4 ± 10.4% (p = 0.15) |
Table 3: Mechanisms of Hyperglycemia from Clinical Investigations [2] [1]
| Parameter Assessed | Finding with this compound (ON vs. OFF) | Interpretation |
|---|---|---|
| Arginine-Stimulated C-Peptide | Decreased (e.g., Δ2.6 ng/mL vs. Δ3.5 ng/mL) | Impaired Insulin Secretion |
| Basal Hepatic Glucose Production | Increased (e.g., 3.59 vs. 1.47 mg/kg/min) | Consequence of insulin deficiency |
| Insulin-Stimulated Glucose Disposal | No significant change | No Major Effect on Peripheral Insulin Sensitivity |
| Insulin-Induced Suppression of Hepatic Glucose Production | No significant change (e.g., 96.64% vs. 100%) | No Major Effect on Hepatic Insulin Sensitivity |
For researchers aiming to investigate these mechanisms in preclinical models, here are detailed protocols based on the cited literature.
1. Protocol for Assessing Glucose Homeostasis in a Diet-Induced Obesity Mouse Model [3]
2. Protocol for Evaluating Insulin Secretion and Sensitivity in Humans (Clinical Research) [1]
The following diagrams illustrate the proposed mechanism of this compound-induced hyperglycemia and a generalized experimental workflow.
Diagram 1: Proposed Mechanism of this compound-Induced Hyperglycemia. This compound inhibits mTORC1 and mTORC2 signaling, leading to impaired insulin secretion from pancreatic beta-cells. This results in hyperglycemia and increased hepatic glucose production [2] [1] [4].
Diagram 2: Generalized Experimental Workflow. This flowchart outlines key steps for investigating this compound' metabolic effects, from model establishment to mechanistic analysis [2] [3] [1].
The table below explains the core mechanism and primary consequence of hemolysis in everolimus analysis.
| Aspect | Description |
|---|---|
| Fundamental Mechanism | This compound accumulates extensively within red blood cells (RBCs), with a reported distribution of approximately 85% in erythrocytes and 15% in plasma [1]. |
| Consequence of Hemolysis | Lysis of RBCs releases their high intracellular load of this compound into the plasma or serum. This leads to a falsely elevated concentration in the sample matrix used for analysis [1]. |
This relationship between cellular components and drug measurement can be visualized in the following pathway:
To ensure analytical recovery, follow these protocols for sample handling and method selection:
| Step | Recommendation & Rationale |
|---|---|
| 1. Sample Type | Use whole blood collected in K₂- or K₃-EDTA tubes [2]. This is the consensus-recommended matrix as it accounts for the drug's distribution between cells and plasma. |
| 2. Sample Handling | Handle samples gently to avoid mechanical disruption of RBCs. Process samples promptly and follow established guidelines for shipping and storage [1]. |
| 3. Method Selection | Employ LC-MS/MS for analysis. This is the gold-standard technique. When developing or validating the method, include experiments to test for hemolysis effects [2] [3]. |
| 4. Alternative Sampling | Consider volumetric microsampling (e.g., Mitra VAMS, Capitainer qDBS) for decentralized monitoring. These devices collect a fixed volume of blood, which can minimize volume-related biases, though the impact of extreme hematocrit levels should still be evaluated [2]. |
If you are developing or validating an method, you should formally test the impact of hematocrit (Hct), which is directly related to the hemolysis issue. The following protocol, adapted from validated methods, provides a framework [3]:
Q1: Why can't I use plasma or serum to measure this compound? A1: Direct measurement in plasma is highly challenging and not recommended because even minimal hemolysis during sample collection or processing can cause a massive and variable release of this compound from red blood cells, leading to grossly inaccurate and unreproducible results [1].
Q2: I have a visibly hemolyzed whole blood sample. Can I still analyze it? A2: It is not advisable. The integrity of the sample is compromised. The released hemoglobin and intracellular components can also cause matrix effects that interfere with the LC-MS/MS analysis. The result would be unreliable, and the sample should be rejected, and a new one requested [1].
Q3: Do volumetric microsampling techniques (like VAMS) solve the hemolysis problem? A3: They offer an advantage for remote sampling. However, while devices like Mitra (VAMS) are designed to collect a fixed volume and reduce the impact of Hct on spot size, the hematocrit can still affect analyte recovery during the extraction step. Therefore, any microsampling method must be rigorously validated for this compound across an expected range of hematocrit values before clinical use [2] [3].
For researchers, understanding the target therapeutic window and the drug's fundamental characteristics is the first step in experimental design.
Table 1: this compound Therapeutic Ranges in Solid Organ Transplantation [1]
| Transplant Type | Concomitant Therapy | Target Trough Concentration (C0) |
|---|---|---|
| Kidney | Monotherapy (without Tacrolimus/Cyclosporine) | 6–10 ng/mL |
| Kidney | With reduced-dose Calcineurin Inhibitors | 3–8 ng/mL |
| Liver | Monotherapy (without Tacrolimus/Cyclosporine) | 5–12 ng/mL |
| Liver | With reduced-dose Concomitant Therapy | ≥ 3 ng/mL |
Key Properties for Experimental Design:
This robust method is validated for venous whole blood (WB) and capillary blood collected via Mitra (VAMS) and Capitainer (qDBS) devices [1].
1. Sample Preparation:
2. LC-MS/MS Analysis:
3. Validation Parameters (follow EMA/IATDMCT guidelines):
The following workflow diagram outlines the core steps of this analytical protocol:
PopPK analysis helps identify factors contributing to pharmacokinetic variability [2] [4].
1. Structural Model:
2. Covariate Analysis:
3. Model Evaluation:
FAQ 1: How do we manage drug-drug interactions in study participants?
Issue: Concomitant medications can significantly alter this compound exposure.
Solution:
FAQ 2: Is the hematocrit effect a concern for microsampling methods?
Issue: Hematocrit can affect analyte recovery and spot size in dried blood spot methods, leading to quantification inaccuracies.
Solution: Modern volumetric microsampling devices like Mitra (VAMS) and Capitainer (qDBS) are designed to mitigate this issue by collecting a fixed blood volume. One study found the hematocrit effect to be negligible for this compound when using these devices, making them a reliable alternative to venous sampling [1].
FAQ 3: What are the key pharmacodynamic differences between this compound and sirolimus?
Issue: Assuming the mTOR inhibitors this compound and sirolimus have identical mechanisms of action.
Solution: While both inhibit mTORC1, this compound has a distinct pharmacodynamic profile. At clinically relevant concentrations, this compound is much more effective at inhibiting mTORC2 than sirolimus [3] [6]. This dual inhibition of both mTORC1 and mTORC2 by this compound may contribute to differential effects on processes like vascular inflammation and endothelial cell function, which are relevant to chronic rejection [3].
The diagram below illustrates this key mechanistic difference:
The table below summarizes the core quantitative data on this compound pharmacokinetic variability.
| Aspect of Variability | Quantitative Measure | Context and Implications |
|---|---|---|
| Inter-patient Variability | 24-fold difference in min-max Concentration/Dose (C/D) ratios [1] | Extensive differences in drug exposure between different individuals given the same dose. |
| Intra-patient Variability | Coefficient of Variation (CV) of 40% [1] | Significant fluctuations in an individual's drug levels over time. |
| Impact of Enzyme Inducers | 50% lower C/D ratio [1] | Concomitant use of drugs like carbamazepine can drastically reduce this compound exposure. |
| Clearance (CL) | Range: 5.1–21.3 L/h/70 kg (CV: 38.5%) [2] | High inter-individual variation in drug clearance, a key pharmacokinetic parameter. |
| Volume of Distribution (V1) | Range: 9.9–103.6 L/70 kg (CV: 57.8%) [2] | High inter-individual variation in how the drug distributes in the body. |
For researchers, implementing robust monitoring strategies is crucial to manage this variability.
Below is a workflow for a modern TDM protocol based on recent methodological advances [3].
The variability in this compound exposure is driven by several key factors. Understanding these is crucial for troubleshooting unexpected TDM results.
The table below summarizes the core differences between everolimus and sirolimus.
| Feature | Sirolimus (Rapamycin) | This compound (RAD001) |
|---|---|---|
| Chemical Relation | Parent compound | 40-O-(2-hydroxyethyl) derivative of sirolimus [1] |
| Key Structural Difference | -- | Additional 2-hydroxyethyl group at the C40 position [1] |
| mTORC1 Inhibition | Strong inhibition [2] [1] | Strong inhibition [1] |
| mTORC2 Inhibition | Weak or absent at typical clinical concentrations [1] | Potent inhibition at clinically relevant concentrations [1] |
| Bioavailability | ~15% (humans) [1] | Higher than sirolimus; absolute in humans not determined (16% in rats) [1] |
| Half-Life | 62 ± 16 hours [1] (78 hours per [3]) | 28 ± 7 hours [1] (35 hours per [3]) |
| Time to Steady State | ~6 days [1] | ~4 days [1] |
| Dosing Frequency | Once daily [1] | Twice daily [1] |
| Major Metabolizing Enzymes | CYP3A4, CYP3A5, CYP2C8 [4] | CYP3A4 [5] |
| Metabolite Pattern | Major reaction: 39-O-demethylation [1] | Major reactions: hydroxylation at multiple sites (e.g., C11, C12); minimal demethylation [1] |
The differential effects on mTOR complexes are a key point of distinction. The following diagram illustrates the shared and distinct pathways they influence.
As the diagram shows, while both drugs inhibit mTORC1, this compound has a significant secondary effect on mTORC2, leading to broader downstream consequences [1].
The pharmacological differences translate into measurable variations in experimental outcomes.
For researchers, the choice between this compound and sirolimus is not trivial and should be guided by the specific biological question.
The table below summarizes the key characteristics and performance data of the main analytical methods used for this compound TDM.
| Method Category | Specific Method/Platform | Key Characteristics | Reported Performance (Precision, Correlation, etc.) | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | In-house developed LC-MS/MS [1] [2] | Considered the "gold standard"; high specificity; uses stable isotope-labeled internal standard (e.g., D4-EVE) [1]. | Inter-lab variability (CV): Avg. 14.8% (range 6.5-23.2%) [2]. | High specificity and sensitivity; can be adapted for novel sampling techniques [1]. | Higher inter-lab variability; requires significant technical expertise and resources [2] [3]. |
| Waters MassTrak Immunosuppressants XE Kit [3] | Commercial kit for UPLC-MS/MS; includes calibrators, controls, column, and pre-defined method. | Total imprecision <15% CV; Deming regression vs. in-house method: y=0.973x+0.03, R=0.9815 [3]. | Standardized reagents and protocols; easier implementation [3]. | Platform-specific; may still require mass spectrometry expertise. | |
| Immunoassays | This compound Quantitative Microsphere System (QMS) [2] | Homogeneous particle-enhanced turbidimetric immunoassay; calibrated to match LC-MS/MS results from patient samples. | Inter-lab variability (CV): Avg. 11.1% (range 4.2-26.4%) [2]. | Faster, easier to operate; more standardized; suitable for clinical labs without MS [2]. | May be susceptible to non-specific matrix effects; calibration can lead to underestimation in spiked samples [2]. |
| Volumetric Microsampling coupled with LC-MS/MS | Mitra (VAMS) [1] [4] | Volumetric absorptive microsampling; collects a fixed volume (e.g., 10 µL) of capillary blood. | Excellent agreement with venous WB per Passing-Bablok/Bland-Altman; minimal hematocrit effect [1] [4]. | Enables decentralized, patient-centric sampling; minimal invasiveness [1] [4]. | Risk of sample contamination; requires specific extraction protocols [1]. |
| Capitainer (qDBS) [1] [4] | Quantitative dried blood spot; device collects two fixed 10 µL samples. | Excellent agreement with venous WB; minimal hematocrit effect [1] [4]. | Lower risk of contamination vs. VAMS; enables duplicate analysis [1]. | More complex extraction due to matrix interferences (e.g., Patent Blue dye) [1]. |
For researchers looking to implement these methods, here is a detailed breakdown of the experimental protocols as described in the literature.
1. Sample Preparation Workflow The sample preparation process varies by method but generally follows a pathway from sample collection to data analysis. The following diagram illustrates the core workflows for the three main sample types used in this compound TDM.
Diagram: Sample Preparation Workflow for this compound TDM. The process diverges based on sample type (venous whole blood, VAMS, or qDBS) but converges for LC-MS/MS analysis. ACN: Acetonitrile; MeOH: Methanol [1] [4].
2. LC-MS/MS Analytical Conditions A typical LC-MS/MS method for this compound quantification uses the following conditions [1]:
Method Correlation and Agreement
Real-World Pharmacokinetic Variability
The following diagram outlines a decision-making pathway to guide the selection of an appropriate TDM method based on laboratory setup, sample logistics, and clinical needs.
Diagram: Decision Workflow for this compound TDM Method Selection. This pathway helps identify the most suitable analytical approach based on laboratory capabilities and clinical requirements.
The field of this compound TDM is advancing, with a strong trend towards patient-centric sampling using microsampling devices, supported by robust LC-MS/MS methods [1] [6]. The International Association of Therapeutic Drug Monitoring and Clinical Toxicology (IATDMCT) has released a second consensus report in 2025, reinforcing the role of TDM and incorporating new evidence for personalized this compound therapy [6].
The following data comes from studies on patients with ER-positive, HER2-negative advanced breast cancer previously treated with a CDK4/6 inhibitor.
| Cancer Type | Regimen | Patient Population / Study | Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
|---|---|---|---|---|
| Advanced Breast Cancer [1] [2] | Giredestrant + this compound | evERA Trial (Phase III) - ITT Population | 8.77 months | 23.8% |
| evERA Trial (Phase III) - ESR1-mutant | 9.99 months | 26.6% | ||
| Standard-of-Care Endocrine Therapy + this compound | evERA Trial (Phase III) - ITT Population | 5.49 months | 11.7% | |
| evERA Trial (Phase III) - ESR1-mutant | 5.45 months | 13.8% | ||
| Advanced Breast Cancer [3] | This compound + Endocrine Therapy | Real-World Analysis (Post-CDK4/6i) | 4.13 months (median) | 10.9% |
The data below compares combination therapy against a standard single-agent treatment for metastatic clear cell renal cell carcinoma (ccRCC) that progressed after immunotherapy.
| Cancer Type | Regimen | Patient Population / Study | Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
|---|---|---|---|---|
| Advanced Kidney Cancer [4] [5] [6] | Lenvatinib + this compound | LenCabo Trial (Phase II) - Post Immunotherapy | 15.7 months | 52.6% |
| Cabozantinib (Comparator) | LenCabo Trial (Phase II) - Post Immunotherapy | 10.2 months | 38.6% |
To help you evaluate the data, here are the methodologies for the key clinical trials cited.
evERA Breast Cancer Trial (Phase III) [1] [2]
LenCabo Kidney Cancer Trial (Phase II) [6]
This compound is a kinase inhibitor that works by specifically targeting the mTOR (mechanistic target of rapamycin) protein. The following diagram illustrates the simplified mTOR signaling pathway and how this compound acts upon it.
In various cancers, this pathway is often overactive, leading to uncontrolled tumor growth and survival. By inhibiting mTOR, this compound helps to slow down or stop the growth and spread of cancer cells [7].
| Trial / Study | Patient Population | Intervention | Key Efficacy Outcomes | Key Safety Outcomes |
|---|
| TRANSFORM [1] [2] | 2,037 de novo kidney transplant recipients | Everolimus + reduced-exposure CNI vs. MPA + standard-exposure CNI | Non-inferior composite of tBPAR or eGFR <50 mL/min at 12 & 24 months Lower incidence of de novo Donor-Specific Antibodies (on-treatment) [2] | Significantly lower CMV (3.6% vs 13.3%) and BK virus (4.3% vs 8.0%) infections [1] Higher discontinuation due to adverse events (23.0% vs 11.9%) [1] | | A1202 Study (5-Year) [3] | 24 de novo kidney transplant recipients | this compound + reduced-dose Cyclosporine vs. MMF + standard-dose Cyclosporine | Comparable patient/graft survival, rejection, eGFR over 5 years Lower incidence of CMV infection (8.3% vs 36.4%) | Higher incidence of hyperlipidemia and proteinuria in this compound group | | CECARI [4] | 57 maintenance heart transplant recipients with renal insufficiency | Switch to this compound + MMF with CNI withdrawal vs. Continue CNI + MMF | Improved mGFR at 3 years in on-treatment analysis (+9.4 mL/min vs +1.9 mL/min) Comparable composite safety endpoint (mortality, MACE, rejection) | Higher rate of nonfatal adverse events (96.6% vs 57.1%) 34.5% discontinued this compound due to adverse events |
To evaluate these regimens, large-scale, randomized, open-label trials were conducted. Here are the methodologies from the key studies cited above.
The therapeutic rationale for combining this compound with a reduced-dose CNI lies in their complementary mechanisms of action, which provide synergistic immunosuppression while mitigating CNI-related nephrotoxicity. The following diagram illustrates this interaction.
This synergistic mechanism allows for CNI dose reduction, directly addressing the problem of chronic CNI nephrotoxicity, which is a major cause of long-term graft injury [1] [5]. Furthermore, the antiproliferative action of this compound on vascular smooth muscle cells is associated with a reduction in cardiac allograft vasculopathy [6], and its ability to block the phosphatidylinositol 3-kinase pathway contributes to a lower rate of viral infections, particularly cytomegalovirus [1] [5].
When interpreting this data for drug development:
The following table consolidates key biomarker candidates from recent studies, highlighting their predictive potential and the level of evidence supporting them.
| Biomarker | Cancer Type(s) Studied | Predictive Value Summary | Supporting Data / Evidence Level |
|---|
| PTEN Loss-of-function [1] | Pan-cancer (various solid tumors) | Associated with clinical benefit from everolimus. | - Statistical Association: P = 0.046 (Fisher's exact test) [1].
For researchers aiming to validate these biomarkers, here is a detailed breakdown of the key methodologies cited in the literature.
Immunohistochemistry (IHC) for pS6Ser240/4 [2]
Next-Generation Sequencing (NGS) for PTEN/PIK3CA [1]
AI/Radiomics Analysis from CT Scans [3]
Machine Learning Gene Signature [5]
The biomarkers above are linked to the mTOR signaling pathway, which is targeted by this compound. The following diagram illustrates this pathway and the logical position of the predictive biomarkers.
The evidence suggests a multi-faceted approach is needed for predicting this compound response. No single biomarker is sufficient; future strategies will likely involve integrating multiple data types.
For postmenopausal women with hormone receptor-positive, HER2-negative advanced breast cancer, this compound is combined with endocrine therapy to overcome or prevent resistance. The key supporting data is summarized below [1] [2].
Table: Key Clinical Trial Data of this compound in Advanced Breast Cancer
| Trial Name | Intervention | Comparator | Primary Endpoint (Progression-Free Survival, PFS) | Key Conclusion |
|---|---|---|---|---|
| BOLERO-2 [1] [2] | This compound + Exemestane | Placebo + Exemestane | Median PFS: 10.6 months vs. 4.1 months | More than doubled median PFS after failure of non-steroidal aromatase inhibitor therapy. |
| TAMRAD [1] [2] | This compound + Tamoxifen | Tamoxifen alone | Median Time to Progression: 8.5 months vs. 4.5 months | Significantly delayed disease progression in patients with prior AI exposure. |
The clinical efficacy of this compound stems from its targeted mechanism of action. The following diagram illustrates the key signaling pathway it inhibits.
This pathway highlights two critical outcomes of mTORC1 inhibition by this compound: the direct suppression of cancer cell growth and the indirect anti-angiogenic effect through reduced VEGF production [3] [2]. The diagram also shows a potential feedback loop, where inhibition of S6K1 can lead to upstream AKT activation, a documented mechanism that may contribute to resistance and underscores the rationale for combination therapies [3].
For researchers, key experimental models and protocols used to establish the efficacy of this compound include:
In clear-cell RCC, this compound is a standard later-line treatment. A recent head-to-head phase II trial (LenCabo) presented at ESMO 2025 provides a direct comparison of two common options for patients who progressed after immunotherapy.
Table: Recent Trial Data in Advanced Kidney Cancer (Second-Line)
| Regimen | Patient Group | Median Progression-Free Survival (PFS) |
|---|---|---|
| Lenvatinib + this compound [4] [5] | Metastatic ccRCC post-immunotherapy | 15.7 months |
| Cabozantinib [4] [5] | Metastatic ccRCC post-immunotherapy | 10.2 months |
I found a highly relevant paper that outlines a structured process for assessing the feasibility of conducting a valid Network Meta-Analysis. This framework is essential for researchers planning such a study, as the validity of an NMA depends on the underlying assumption that studies are sufficiently similar to be compared.
The proposed process involves [1] [6]:
Based on this assessment, researchers can then decide to proceed with the NMA (listing assumptions, using meta-regression), perform sensitivity analyses, or conclude that an NMA is not feasible [1].
Available data supports the efficacy of this compound in combination with endocrine therapy for advanced breast cancer and in specific sequences for kidney cancer. The recent LenCabo trial provides valuable head-to-head data in RCC [4] [5].
For a comprehensive NMA, you would need to systematically implement the feasibility framework, which involves identifying all RCTs for a given disease population, graphically mapping the treatment network, and statistically testing for heterogeneity and inconsistency before pooling data [1] [6].
The table below summarizes the efficacy data for this compound from both clinical trials and real-world studies, highlighting its application across different treatment contexts.
| Indication / Context | Study Type & Population | Comparator | Key Efficacy Endpoint(s) | Outcome (this compound Arm vs. Comparator) | Source / Trial |
|---|
| HR+, HER2- mBC (Post-CDK4/6i) | Phase III RCT: ER+, HER2- advanced BC [1] | Standard of Care (SoC) endocrine therapy + this compound | Progression-Free Survival (PFS) | • ITT Population: Median PFS 8.77 mo vs. 5.49 mo (HR: 0.56) • ESR1-mutated: Median PFS 9.99 mo vs. 5.45 mo (HR: 0.37) | evERA (Giredestrant + this compound) [1] | | HR+, HER2- mBC (Post-CDK4/6i) | Retrospective Real-World: mHRBC post-CDK4/6i [2] | this compound + Exemestane in patients without prior CDK4/6i use | Progression-Free Survival (PFS) | • With prior CDK4/6i: Median PFS 3.8 mo • No prior CDK4/6i: Median PFS 5.4 mo (HR: 1.46) | Barroso-Sousa et al., 2022 [2] | | General mBC Use | Retrospective Real-World: Breast cancer patients [3] | N/A (Patterns of use) | Hospitalizations/ER visits | 46% of patients had an ER visit or hospitalization during treatment. | Phelps et al., 2020 [3] | | Advanced RCC (Post-TKI) | Phase III RCT (Supporting FDA Approval) [4] | Placebo | Progression-Free Survival (PFS) | Median PFS ~5 mo vs. ~2 mo. | Hudes et al., 2009 [4] |
For the critical studies cited, here are the core experimental designs:
This compound is a highly specific oral inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase central to cell growth, proliferation, and angiogenesis [5]. The following diagram illustrates the key signaling pathway and drug target.
The tables below summarize key long-term data from comparative clinical studies of this compound in different medical fields.
| Therapeutic Area | Comparator | Key Efficacy Findings | Key Safety Findings | Study Duration & Design |
|---|
| Cardiology (DES) [1] | Cypher SES, Taxus PES (1st-gen DES) | • MACE: 13.3% (EES) vs 17.8% (SES) vs 22% (PES); p<0.001 [1] • Stent Thrombosis: 0.2% (EES) vs 1.2% (SES) vs 0.7% (PES); p=0.01 [1] | Lower mortality, need for TVR, and Q-wave MI with EES [1] | 2-year follow-up, Retrospective analysis (n=6069) [1] | | Oncology (ccRCC) [2] [3] | Cabozantinib | • Median PFS: 15.7 months (Len+Eve) vs 10.2 months (Cabo) [2] [3] • Disease Progression: 62.5% (Len+Eve) vs 76% (Cabo) [3] | - | Phase II RCT (LenCabo trial, n=90) [2] [3] | | Liver Transplant [4] | Standard-dose Tacrolimus (sTAC) | • tBPAR: Significantly reduced with EVR + rTAC (RR: 0.67) [4] • Graft Loss/Mortality: No significant difference [4] | • Renal Function: Better eGFR with EVR + rTAC [4] • Edema/Leukopenia: Higher risk with EVR + rTAC [4] | Meta-analysis of 7 RCTs (n=1853) [4] | | Kidney Transplant [5] | Mycophenolate (MPS) | • Treatment Failure: 31.8-40.2% (EVR groups) vs 34.7% (MPS group); p=0.468 [5] • Graft/Patient Survival: No significant differences [5] | • Renal Function: Comparable eGFR trajectories over 5 years [5] • CMV Risk: Lower with EVR in initial trial [5] | 5-year follow-up, Post-hoc analysis of RCT (n=288) [5] | | Tuberous Sclerosis [6] | - (Real-world safety profile) | - | • Most Frequent TRAEs: Stomatitis (7.8%), aphthous ulcer (6.7%), hypercholesterolemia (6.1%) [6] • Serious TRAEs: Pneumonia (3.4%) [6] | 5-year observational study (TOSCA PASS, n=179) [6] |
Abbreviations: DES: Drug-Eluting Stent; EES: this compound-Eluting Stent; SES: Sirolimus-Eluting Stent; PES: Paclitaxel-Eluting Stent; MACE: Major Adverse Cardiac Events; TVR: Target Vessel Revascularization; MI: Myocardial Infarction; ccRCC: clear-cell Renal Cell Carcinoma; PFS: Progression-Free Survival; Len+Eve: Lenvatinib + this compound; tBPAR: treated Biopsy-Proven Acute Rejection; RR: Risk Ratio; eGFR: estimated Glomerular Filtration Rate; TRAE: Treatment-Related Adverse Event.
To assess the quality and applicability of the data, here is a detailed look at the methodologies used in the key studies cited.
Cardiology Stent Study (Observational) [1]:
Oncology Trial (RCT) - LenCabo Phase II [2] [3]:
Transplant Immunosuppression Study (RCT & Meta-analysis):
This compound is a selective inhibitor of the mammalian target of rapamycin (mTOR), a kinase that acts as a central regulator of cell growth, proliferation, and survival [7] [6]. The following diagram illustrates its primary mechanism.
As shown above, this compound binds to the FKBP12 protein, and this complex directly inhibits the activity of mTORC1 [7] [6]. This inhibition leads to:
The collective data demonstrates that this compound has a well-characterized and generally manageable long-term safety profile across diverse indications. Its role must be evaluated within specific clinical contexts:
For researchers, these findings highlight the importance of head-to-head comparative trials and real-world evidence to fully define the benefit-risk profile of this compound against contemporary alternatives.
| Cancer Type / Context | Therapeutic Comparison | Key Efficacy Findings (PFS/OS) | Cost-Effectiveness Conclusion |
|---|---|---|---|
| mRCC (2nd-line) [1] [2] | This compound vs. Sorafenib (post-Sunitinib) | Improved OS vs. sorafenib (indirect comparison) [1]. | Cost-effective vs. sorafenib from a US payer perspective (ICER: $89,160/QALY) [1] [2]. |
| mRCC (1st-line) [3] [4] | This compound vs. Sunitinib (sequential therapy) | Inferior 1st-line PFS (7.9 vs. 10.7 mos); inferior OS in sequence (22.4 vs. 32.0 mos) [3] [4]. | Standard of care (Sunitinib 1st-line) is more effective; cost-effectiveness of this compound not favored in 1st-line [3] [4]. |
| mRCC (2nd-line) [5] | Lenvatinib + this compound vs. Cabozantinib (post-immunotherapy) | Improved PFS with combo (15.7 vs. 10.2 mos) [5]. | Cost-effectiveness not yet evaluated; improved efficacy may influence future value assessments [5]. |
| Breast Cancer (ER+, HER2-) [6] [7] | Giredestrant + this compound vs. Std. Endocrine Therapy + this compound (post-CDK4/6i) | Improved PFS with combo (8.77 vs. 5.49 mos in ITT; 9.99 vs. 5.45 mos in ESR1-mut) [6] [7]. | Cost-effectiveness not yet evaluated; potential for a new standard of care [6] [7]. |
For researchers, understanding the experimental designs behind this data is crucial. Here are summaries of key methodologies:
RECORD-3 Trial (mRCC, 1st-line) [3]:
evERA Breast Cancer Trial [6] [7]:
Cost-Effectiveness Analysis (mRCC, 2nd-line) [1] [2]:
The following diagram illustrates the core mechanism of action of this compound and the logical flow of the RECORD-3 trial design, which is fundamental to understanding its clinical application.
The data indicates that the value proposition of this compound is evolving:
Health Hazard